Sudocetaxel
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H59NO16 |
|---|---|
Molecular Weight |
906.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1 |
InChI Key |
XKHDVNYIFGGXRE-LEPVCIIKSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the cGAS/STING Pathway in the Efficacy of Sudocetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudocetaxel (TH1902) is a first-in-class peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of solid tumors.[1] This targeted delivery mechanism allows for the selective internalization of its cytotoxic payload, docetaxel, into cancer cells.[2][3][4] Emerging evidence demonstrates that the anti-cancer efficacy of this compound extends beyond its direct cytotoxic effects, critically involving the activation of the innate immune system via the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING) pathway.[2][3][4][5] This guide provides an in-depth analysis of the interplay between this compound and the cGAS/STING pathway, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological processes.
Introduction to this compound and the cGAS/STING Pathway
This compound is a novel therapeutic agent that links the chemotherapeutic drug docetaxel to a peptide that binds to the SORT1 receptor.[1] This design facilitates the targeted delivery of docetaxel to tumor cells, potentially reducing systemic toxicity.[3] The cGAS/STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can arise from pathogenic infection or cellular damage, including that induced by chemotherapy.[6][7] Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[8][9] Chemotherapeutic agents, including taxanes like docetaxel, can induce DNA damage, leading to the formation of micronuclei and the release of DNA into the cytoplasm, thereby activating the cGAS/STING pathway.[6][10]
Recent studies have revealed that this compound's therapeutic effect is not solely dependent on its direct cytotoxic action but is also significantly mediated by its ability to trigger immunogenic cell death and modulate the tumor microenvironment through the activation of the cGAS/STING pathway.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound and its impact on the cGAS/STING pathway.
Table 1: In Vivo Efficacy of this compound in a Syngeneic Murine Melanoma Model (B16-F10)
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Animal Survival | Reference |
| Vehicle | - | - | [2][4] |
| Docetaxel | Moderate | Moderate | [2][4] |
| This compound (TH1902) | Superior to docetaxel | Significantly increased | [2][4] |
| This compound + anti-PD-L1 | Further increased | Further increased | [2][4] |
Table 2: Immunohistochemical Analysis of Immune Cell Infiltration in B16-F10 Tumors
| Marker | Treatment Group | Observation | Reference |
| CD45 (Leukocytes) | This compound | Net increase in infiltration | [2][4] |
| Cytotoxic T-cells | This compound | Increased infiltration | [3] |
| Natural Killer (NK) cells | This compound | Increased infiltration | [3] |
| Perforin | This compound | 5-7 fold increase over docetaxel | [3] |
| Granzyme B | This compound | 5-7 fold increase over docetaxel | [3] |
| Caspase-3 | This compound | 5-7 fold increase over docetaxel | [3] |
Table 3: In Vitro Effects of this compound on B16-F10 Melanoma Cells
| Effect | Observation | Reference |
| Cell Proliferation | Inhibited | [2][4][5] |
| Apoptosis | Triggered | [2][4][5] |
| Senescence | Triggered | [2][4][5] |
| cGAS/STING downstream effectors | Induced | [2][4][5] |
| MHC-I Expression | Induced | [2][4][5] |
| PD-L1 Expression | Induced | [2][4][5] |
Table 4: Phase 1 Clinical Trial Data for this compound (NCT04706962)
| Patient Population | Dose | Clinical Benefit | Notable Stable Disease (SD) | Reference |
| Heavily pretreated, advanced solid tumors | 30-420 mg/m² Q3W (dose escalation) | 36% of 25 evaluable patients | Endometrial cancer (33 weeks), Prostate cancer (17 weeks), Ovarian cancer (42 weeks) | [2][3] |
| Advanced solid tumors | 300 mg/m² | Manageable safety profile | Long-term disease stabilization observed | [11] |
Experimental Protocols
This section details the methodologies employed in the key experiments that established the link between this compound and the cGAS/STING pathway, primarily based on the study by Demeule et al., 2024.[2][3][4]
In Vivo Syngeneic Mouse Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16-F10 murine melanoma cells, known to be poorly immunogenic.[3]
-
Tumor Implantation: Subcutaneous injection of B16-F10 cells into the flank of the mice.
-
Treatment Regimens:
-
Vehicle control (intravenous).
-
Docetaxel (intravenous).
-
This compound (TH1902) (intravenous).
-
This compound in combination with an anti-PD-L1 antibody (intraperitoneal).
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly.
-
Animal survival was monitored.
-
-
Immunohistochemistry (IHC):
-
Tumors were harvested, fixed, and sectioned.
-
Sections were stained with antibodies against CD45, markers for cytotoxic T-cells and NK cells, perforin, granzyme B, and caspase-3.
-
Staining intensity and the number of positive cells were quantified.
-
In Vitro Cell-Based Assays
-
Cell Lines: B16-F10 murine melanoma cells.
-
Treatments: Cells were incubated with varying concentrations of docetaxel or this compound.
-
Proliferation Assay: Cell viability was assessed using standard methods (e.g., MTT or CellTiter-Glo).
-
Apoptosis and Senescence Assays:
-
Apoptosis was measured by techniques such as Annexin V/PI staining and flow cytometry.
-
Senescence was evaluated by β-galactosidase staining.
-
-
Western Blot Analysis:
-
Cell lysates were prepared from treated and untreated cells.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with antibodies against key proteins in the cGAS/STING pathway (e.g., cGAS, STING, phosphorylated TBK1, phosphorylated IRF3) and downstream effectors (e.g., MHC-I, PD-L1).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
References
- 1. This compound zendusortide (TH1902), a novel sortilin-receptor (SORT1)-targeting peptide-drug-conjugate (PDC) in patients (pts) with advanced solid tumors: Results from part 1 (dose-escalation) of a phase 1, open-label study. - ASCO [asco.org]
- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 9. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
The Journey Within: A Technical Guide to the Intracellular Trafficking of Sudocetaxel Following SORT1 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms governing the intracellular trafficking of Sudocetaxel Zendusortide (formerly TH1902), a first-in-class peptide-drug conjugate (PDC) targeting the Sortilin (SORT1) receptor. By harnessing the natural internalization function of SORT1, which is overexpressed in various cancer cells, this compound delivers its cytotoxic docetaxel payload directly into malignant cells, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][3] This document details the binding, endocytosis, and subsequent trafficking pathway of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying this process, and visualizes the involved pathways.
The this compound-SORT1 Interaction: Binding and Affinity
This compound is comprised of the proprietary peptide TH19P01 conjugated to two molecules of docetaxel via a cleavable linker.[1][4] The TH19P01 peptide was specifically designed to recognize and bind to the extracellular domain of the SORT1 receptor.[2][3] SORT1, a type I transmembrane glycoprotein, functions as a cellular shuttle, rapidly internalizing its ligands from the cell surface for transport to intracellular compartments.[1][5] This binding event is the critical first step for the targeted delivery of docetaxel.
While specific binding affinity data for the this compound peptide (TH19P01) is not widely published, studies on other SORT1-targeting ligands, such as humanized antibodies, provide insight into the high-affinity interactions achievable with this receptor.
| Ligand Type | Ligand Example | Target | Affinity (KD) | Measurement Technique |
| Humanized Antibody | 8D302 | SORT1 ECD | 4.50 x 10-10 M | Bio-Layer Interferometry (BLI) |
| Chimeric Antibody | 8D3CA | SORT1 ECD | 5.61 x 10-10 M | Bio-Layer Interferometry (BLI) |
Table 1: Binding Affinity of Representative SORT1-Targeting Antibodies. The data illustrates the high-affinity binding that can be achieved when targeting the SORT1 receptor. ECD: Extracellular Domain.[6]
Internalization: A Rapid, Receptor-Mediated Endocytosis
Upon binding to this compound, the SORT1 receptor-ligand complex is rapidly internalized. This process is crucial as it facilitates the entry of the docetaxel payload into the cancer cell, bypassing potential efflux pumps like MDR1 that contribute to drug resistance.[4] Studies have demonstrated that the internalization of the TH19P01 peptide is dependent on functional SORT1 processes.[2] The natural ligand for SORT1 is internalized in approximately 4 minutes, highlighting the receptor's efficiency as a transport system.[1]
| Receptor | Ligand Type | Parameter | Value |
| SORT1 | Natural Ligand | Internalization Rate | ~ 4 minutes |
| SORT1 | TH19P01 / TH1902 | Co-localization with Lysosomal Marker (Lamp-1) | Within 30 minutes |
Table 2: Internalization Kinetics Associated with the SORT1 Receptor. The rapid internalization is a key feature of the SORT1-targeting therapeutic strategy.[1][2]
The internalization mechanism is a form of receptor-mediated endocytosis, likely involving the formation of clathrin-coated pits that invaginate to form endocytic vesicles.[7][8]
Intracellular Trafficking: The Endolysosomal Pathway
Once internalized, the vesicle containing the this compound-SORT1 complex embarks on a journey through the endolysosomal pathway. This trafficking route is essential for the eventual cleavage of the linker and release of the docetaxel payload.
-
Early Endosomes: The newly formed vesicles first fuse with early endosomes. This compartment serves as a primary sorting station.[8][9]
-
Late Endosomes & Lysosomes: The complex is then trafficked from early to late endosomes and subsequently to lysosomes. This progression is marked by increasing acidification of the vesicular lumen.[9] Studies using fluorescence microscopy have confirmed that within 30 minutes of internalization, this compound (TH1902) co-localizes with the late endosomal marker Rab-7 and the lysosomal marker Lamp-1.[2]
-
Payload Release: The acidic environment (low pH) within the lysosome facilitates the enzymatic cleavage of the succinyl linker connecting the TH19P01 peptide to the docetaxel molecules.[4][6]
-
Cytosolic Action: Once liberated, docetaxel enters the cytoplasm where it exerts its cytotoxic effect by binding to microtubules, inhibiting their depolymerization, which leads to cell cycle arrest and apoptosis.[2]
Downstream Effects: Activation of the cGAS/STING Pathway
Beyond its direct cytotoxic effect, this compound has been shown to modulate the tumor microenvironment by activating the innate immune system.[10][11] Preclinical research indicates that this compound treatment leads to the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[10][11] This activation is a response to cytosolic DNA, which can accumulate as a result of chemotherapy-induced cellular stress and damage.
-
DNA Sensing: Docetaxel-induced mitotic errors can lead to the formation of micronuclei, whose rupture releases DNA into the cytoplasm.[12] This cytosolic DNA is recognized by the sensor protein cGAS.
-
cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[12][13]
-
STING Activation: cGAMP binds to and activates STING, a protein located on the endoplasmic reticulum membrane.[12][13]
-
TBK1/IRF3 Phosphorylation: Activated STING translocates from the ER to the Golgi, where it recruits and activates the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3.[12]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of genes encoding for Type I interferons (IFNs) and other pro-inflammatory cytokines.[13] This cytokine release helps to recruit immune cells like cytotoxic T-cells and natural killer (NK) cells to the tumor, potentiating an anti-tumor immune response.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the intracellular trafficking of this compound.
Protocol 1: SORT1 Binding Assay (Cell-Based ELISA)
This protocol determines the binding of this compound's targeting peptide to SORT1 expressed on the cell surface.
Materials:
-
SORT1-positive cells (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Fluorescently labeled TH19P01 peptide or primary antibody against the peptide
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SORT1-positive cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and culture overnight to allow adherence.
-
Blocking: Wash cells gently with cold PBS. Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 4°C.
-
Ligand Incubation: Prepare serial dilutions of the labeled TH19P01 peptide (or this compound) in blocking buffer.
-
Remove blocking buffer and add 100 µL of the diluted ligand to the wells. Incubate for 1 hour at 4°C to allow binding but prevent internalization.
-
Washing: Wash the plate 3-5 times with cold PBS to remove unbound ligand.
-
Detection (for unlabeled ligand):
-
Add a primary antibody against the TH19P01 peptide and incubate for 1 hour at 4°C.
-
Wash 3-5 times with cold PBS.
-
Add HRP-conjugated secondary antibody and incubate for 30 minutes at 4°C.
-
Wash 3-5 times with cold PBS.
-
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound ligand. Data can be used to calculate the half-maximal effective concentration (EC₅₀).[6]
Protocol 2: Internalization and Lysosomal Co-localization Assay (Confocal Microscopy)
This protocol visualizes the uptake of this compound and its trafficking to lysosomes.
Materials:
-
SORT1-positive cells
-
Glass-bottom dishes or coverslips
-
Fluorescently labeled this compound (e.g., Alexa Fluor 488-TH19P01)
-
LysoTracker™ Red DND-99 (or antibody against Lamp-1)
-
Hoechst 33342 nuclear stain
-
Fixation and Permeabilization Solution (if using antibodies)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24-48 hours.
-
Live-Cell Lysosome Staining: If using LysoTracker, add it to the culture medium at the recommended concentration and incubate at 37°C for 30-60 minutes.
-
Internalization: Add fluorescently labeled this compound to the cells at a final concentration of ~5 µg/mL.
-
Incubate the cells at 37°C in a CO₂ incubator. Create samples for different time points (e.g., 0, 15, 30, 60 minutes). A 0-minute control should be kept on ice to show surface binding only.[5]
-
Washing & Staining:
-
At each time point, wash the cells three times with cold PBS to stop internalization and remove unbound conjugate.
-
Stain nuclei with Hoechst 33342 for 10 minutes.
-
Wash again with PBS.
-
-
Fixation (Optional, for Antibody Staining): If staining for Lamp-1 post-internalization, fix and permeabilize the cells according to standard protocols before adding the primary anti-Lamp-1 antibody, followed by a fluorescently-conjugated secondary antibody.[6]
-
Imaging: Add fresh medium or mounting medium to the dishes. Image the cells using a confocal microscope, capturing separate channels for the labeled this compound (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue).
-
Analysis: Merge the images and analyze for co-localization (yellow puncta in the merged image) between the this compound and lysosomal markers. Quantitative analysis can be performed using software to calculate co-localization coefficients (e.g., Pearson's Correlation Coefficient).[14]
Protocol 3: Subcellular Fractionation and Quantification of Intracellular Docetaxel (LC-MS/MS)
This protocol isolates cellular compartments to quantify the amount of released docetaxel in the cytoplasm.
Materials:
-
Treated and untreated SORT1-positive cells
-
Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge and ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Acetonitrile (ACN) or other organic solvent for extraction
-
Internal standard (e.g., paclitaxel)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture a large number of cells (e.g., 1-5 x 10⁷) and treat with this compound for a desired time (e.g., 4, 8, 24 hours).
-
Cell Harvesting: Harvest cells, wash thoroughly with cold PBS to remove extracellular drug, and determine the cell count and volume.
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer.
-
Nuclear Fraction Isolation: Centrifuge the lysate at ~700 x g for 5 minutes at 4°C. The pellet contains the nuclei.
-
Cytoplasmic & Membrane Fraction Separation: Transfer the supernatant to a new tube. Centrifuge at ~10,000 x g for 10 minutes at 4°C to pellet heavy membranes (including mitochondria).
-
Transfer the resulting supernatant (cytosolic fraction) to a new tube. This fraction contains the released docetaxel.
-
Protein Quantification: Measure the protein concentration in the cytosolic fraction to normalize the drug amount.
-
Drug Extraction:
-
To a known volume of the cytosolic fraction, add an internal standard.
-
Add 3-4 volumes of cold ACN to precipitate proteins and extract the drug.
-
Vortex and centrifuge at high speed (>12,000 x g) for 10 minutes.
-
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[15]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a validated method to separate and quantify docetaxel based on its mass-to-charge ratio and fragmentation pattern.[16][17] Calculate the intracellular concentration based on the calibration curve and normalize to cell number or protein content.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. TH1902, a new docetaxel-peptide conjugate for the treatment of sortilin-positive triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptide-Drug Conjugate TH1902: A New Sortilin Receptor-Mediated Cancer Therapeutic against Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. adcreview.com [adcreview.com]
- 6. Generation and Characterization of SORT1-Targeted Antibody–Drug Conjugate for the Treatment of SORT1-Positive Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytosis - Wikipedia [en.wikipedia.org]
- 8. Transport into the Cell from the Plasma Membrane: Endocytosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms for sorting ligands and receptors following endocytosis [fao.org]
- 10. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. d-nb.info [d-nb.info]
- 13. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 14. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. api.unil.ch [api.unil.ch]
- 17. researchgate.net [researchgate.net]
Sudocetaxel's Impact on Cancer Stem Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudocetaxel zendusortide (also known as TH1902) is a novel peptide-drug conjugate (PDC) that represents a targeted approach to cancer therapy. It is comprised of a proprietary peptide designed to bind to the sortilin (SORT1) receptor, which is overexpressed in various cancer types, linked to the cytotoxic chemotherapeutic agent docetaxel. This targeted delivery system aims to increase the concentration of the cytotoxic payload within cancer cells while minimizing systemic toxicity. Preclinical studies have indicated that this compound is effective against several SORT1-positive solid tumors, including triple-negative breast cancer, ovarian cancer, and endometrial cancer.[1] Notably, early research suggests that this compound can induce apoptosis and cell-cycle arrest in cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1]
This technical guide provides an in-depth overview of the current understanding of this compound's impact on cancer stem cell populations. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates data on its parent compound, docetaxel, to provide a foundational understanding of the potential mechanisms and effects on CSCs. It is important to note that while docetaxel's effects provide a valuable proxy, the unique delivery mechanism and properties of this compound may lead to different biological outcomes.
Core Mechanism of Action
The cytotoxic component of this compound is docetaxel, a member of the taxane family of drugs. Docetaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This leads to the formation of stable, non-functional microtubule bundles, which in turn disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
This compound leverages the overexpression of the SORT1 receptor on cancer cells for targeted delivery. The peptide component of this compound binds to SORT1, facilitating the internalization of the conjugate. This targeted approach is designed to enhance the therapeutic index of docetaxel.
Impact on Cancer Stem Cell Populations: Quantitative Data
Specific quantitative data on the effect of this compound on cancer stem cell populations is limited in publicly available literature. However, studies on its active payload, docetaxel, provide insights into its potential impact.
Table 1: Effect of Docetaxel on CD44+/CD24- Cancer Stem Cell Marker Expression
| Cancer Type | Cell Line / Patient Cohort | Treatment | Effect on CD44+/CD24- Population | Reference |
| Breast Cancer | Not specified (in microfluidic flow) | 3 nM Docetaxel (continuous delivery) | Decrease from 46.54 ± 3.1% to 22.58 ± 0.4% | [2] |
| Breast Cancer | 16 patients (neoadjuvant chemotherapy) | Doxorubicin/pemetrexed followed by docetaxel OR doxorubicin/cyclophosphamide followed by docetaxel | Decrease from an average of 8.7% to 1.1% | [3] |
| Prostate Cancer | PC-3 and DU-145 derived docetaxel-resistant cells | Chronic docetaxel exposure | Higher CD44+ population in resistant cells compared to parental cells | [4] |
Table 2: Effect of Docetaxel on Other Cancer Stem Cell Markers and Properties
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Ovarian Cancer | SKOV3 and A2780 | Docetaxel | Formation of Polyploid Giant Cancer Cells (PGCCs) with a 1.57 to 4.81-fold increase in OCT4 mRNA levels. | [5] |
| Breast Cancer | MCF-7 | Docetaxel with phytol or thymol | Greater downregulation of CD133, CD44, and ABCB1 compared to docetaxel alone. | [6][7] |
| Breast Cancer | SUM149 and SUM159 | Docetaxel (IC50) in combination with GSK461364 | Reduction in primary tumorsphere formation. | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the impact of cytotoxic agents like docetaxel on cancer stem cells. Specific parameters for this compound would need to be optimized based on its unique properties.
Flow Cytometry for Cancer Stem Cell Marker Analysis
This protocol is used to identify and quantify the percentage of cells expressing specific CSC surface markers, such as the CD44+/CD24- phenotype.
-
Cell Preparation: Harvest single-cell suspensions from cell cultures or dissociated tumors.
-
Staining: Incubate cells with fluorescently conjugated antibodies against CSC markers (e.g., FITC-conjugated anti-CD44 and PE-conjugated anti-CD24) and appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating and Analysis: Gate on the viable cell population and then analyze the expression of the CSC markers to determine the percentage of the target population (e.g., CD44+/CD24-).
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key functional characteristic.
-
Cell Seeding: Plate a single-cell suspension at a low density (e.g., 20,000 cells/well) in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add the therapeutic agent (e.g., this compound or docetaxel) at desired concentrations.
-
Incubation: Culture the cells for a period of 7-14 days to allow for sphere formation.
-
Quantification: Count the number and measure the size of the tumorspheres formed in each condition. The tumorsphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.[9]
In Vivo Tumorigenicity Assay
This assay evaluates the ability of cancer stem cells to initiate tumor growth in an in vivo model, typically immunocompromised mice.
-
Cell Preparation: Prepare serial dilutions of the cancer cell population (treated and untreated).
-
Injection: Subcutaneously inject the cells into immunocompromised mice.
-
Tumor Monitoring: Monitor the mice for tumor formation and measure tumor volume over time.
-
Data Analysis: Determine the tumor-initiating frequency of the treated versus untreated cell populations.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Docetaxel in Cancer Stem-Like Cells
Research into docetaxel's effects on cancer stem-like cells has implicated several signaling pathways. The Hippo-YAP pathway has been shown to be elevated in docetaxel-resistant prostate cancer cells with a high CD44+ population.[4] The PI3K/AKT pathway is also suggested to be involved in the response of hepatocellular carcinoma stem cells to docetaxel.
Caption: Hippo-YAP signaling pathway implicated in docetaxel-resistant prostate cancer.
Caption: PI3K/AKT pathway modulation by docetaxel in hepatocellular carcinoma stem cells.
Experimental and Logical Workflows
References
- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of CD44(+)/CD24(-) breast cancer cells by conventional cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyploid giant cancer cells induced by Docetaxel exhibit a senescence phenotype with the expression of stem cell markers in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Spindle: An In-depth Technical Guide to the Non-Tubulin Molecular Targets of Sudocetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Sudocetaxel, a novel taxane derivative, extending beyond its classical mechanism of tubulin polymerization. While this compound retains the core microtubule-stabilizing activity of its parent compound, docetaxel, recent research has unveiled a distinct and potent mechanism of action involving the activation of the innate immune system. This guide will delve into the signaling pathways, quantitative effects, and experimental methodologies that define these non-canonical targets, offering valuable insights for researchers in oncology and drug development.
The cGAS/STING Pathway: A Novel Frontier for this compound's Anti-Tumor Activity
Recent preclinical studies have identified the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway as a key molecular event triggered by this compound Zendusortide (also known as TH1902), a peptide-drug conjugate of this compound. This finding positions this compound as not only a cytotoxic agent but also as an immunomodulatory compound capable of transforming "cold" tumors into "hot," immune-responsive microenvironments.
The proposed mechanism involves the intracellular release of the docetaxel payload from the this compound conjugate, which, in addition to causing mitotic arrest, leads to the formation of micronuclei containing cytosolic DNA. This mislocalized DNA is detected by cGAS, which then synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.
This immune activation leads to a significant increase in the infiltration of immune cells into the tumor, including cytotoxic T lymphocytes and natural killer (NK) cells, as evidenced by elevated levels of perforin, granzyme B, and caspase-3 in the tumor microenvironment.[1][2][3][4] The activation of the cGAS/STING pathway also results in the upregulation of MHC-I and PD-L1 expression on tumor cells, providing a strong rationale for combination therapies with immune checkpoint inhibitors.[1][2][3][4]
Signaling Pathway Diagram
References
- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Sudocetaxel In Vitro Cytotoxicity Assays in MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sudocetaxel zendusortide (also known as TH1902) is a first-in-class peptide-drug conjugate (PDC) being investigated for cancer therapy.[1][2] It is designed to specifically target tumors that express the sortilin (SORT1) receptor.[3] The conjugate consists of a SORT1-targeting peptide linked to the cytotoxic agent docetaxel.[4] This targeted delivery system aims to increase the concentration of docetaxel within cancer cells, thereby enhancing its anti-tumor activity and improving tolerability.[3] The MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC), is a relevant in vitro system for evaluating the efficacy of this compound, as preclinical studies have demonstrated its potent effects in TNBC models.[5][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound in MDA-MB-231 cells.
Mechanism of Action
This compound zendusortide's mechanism of action involves a multi-step process that leverages the overexpression of the SORT1 receptor on cancer cells.[4] The peptide component of the conjugate binds to the SORT1 receptor on the cell surface, leading to rapid internalization of the entire PDC via the endosomal/lysosomal pathway.[4] Inside the cell, the linker connecting the peptide and the drug is cleaved by lysosomal enzymes, releasing the docetaxel payload directly into the cytoplasm.[3][4] The released docetaxel then exerts its cytotoxic effect by binding to microtubules, promoting their polymerization and stabilization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[5] This targeted approach allows this compound to bypass certain drug resistance mechanisms, such as the MDR1 efflux pump.[4]
Data Presentation: Cytotoxicity of Docetaxel in MDA-MB-231 Cells
The following table summarizes the 50% inhibitory concentration (IC50) values for docetaxel, the active payload of this compound, in MDA-MB-231 cells as reported in the literature. These values can serve as a reference for designing dose-response experiments.
| IC50 Value (nM) | Assay Type | Treatment Duration (hours) | Reference |
| 2.6 ± 0.62 | MTT Assay | 24 | [7] |
| 2.2 ± 0.28 | MTT Assay | 48 | [7] |
| ~3.5 | Crystal Violet | 48 | [8] |
| ~10 | MTT Assay | 48 | [9] |
| Not specified | MTT Assay | 72 | [10] |
Note: IC50 values can vary between laboratories due to differences in cell passage number, media supplements, and specific assay conditions.
Experimental Protocols
Two common methods for assessing in vitro cytotoxicity are provided below: the colorimetric MTT assay and the more sensitive, luminescent CellTiter-Glo® assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from established methods for assessing docetaxel cytotoxicity in MDA-MB-231 cells.[11][12][13]
A. Materials and Reagents
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (or Docetaxel as a control)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
MTT reagent (5 mg/mL in sterile PBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
B. Cell Culture
-
Culture MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Passage cells upon reaching 80-85% confluency using Trypsin-EDTA.[14]
C. Assay Procedure
-
Cell Seeding: Harvest MDA-MB-231 cells and resuspend them in fresh culture medium. Perform a cell count and adjust the density. Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.[11][15]
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 1000 nM) for the initial characterization.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
D. Data Analysis
-
Subtract the average absorbance of the blank wells (medium + MTT + DMSO) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and speed.[17][18]
A. Materials and Reagents
-
All materials from Protocol 1 (except MTT and its solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well plates (to minimize luminescence signal cross-talk)
-
Luminometer or a microplate reader with luminescence detection capabilities
B. Assay Procedure
-
Cell Seeding & Treatment: Follow steps C1 through C5 from the MTT assay protocol, using opaque-walled plates. The final volume in each well before adding the reagent should be 100 µL.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]
-
Equilibration: After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[18]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measurement: Record the luminescence using a plate reader.
C. Data Analysis
-
Subtract the average luminescence of the background control wells (medium without cells + reagent) from all other readings.
-
Calculate the percentage of cell viability as follows: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100
-
Determine the IC50 value as described in step D4 of the MTT protocol.
Mandatory Visualizations
References
- 1. Theratechnologies Announces Publication in Frontiers in Immunology that Deepens Understanding of this compound Zendusortide (TH1902) Molecular Mechanism of Action | santé log [santelog.com]
- 2. Theratechnologies Announces Publication in Frontiers in Immunology that Deepens Understanding of this compound Zendusortide (TH1902) Molecular Mechanism of Action | Financial Post [financialpost.com]
- 3. adcreview.com [adcreview.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 6. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjmb.org [cjmb.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4.11. Cell Viability Assay [bio-protocol.org]
- 12. In vitro anticancer effect [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.eric.ed.gov [files.eric.ed.gov]
- 17. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ch.promega.com [ch.promega.com]
- 19. OUH - Protocols [ous-research.no]
- 20. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols for In Vivo Studies of Sudocetaxel in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration schedule for Sudocetaxel (also known as TH1902 or this compound Zendusortide) in various xenograft models based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is a novel peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer. By targeting SORT1, this compound aims to deliver its cytotoxic payload, docetaxel, directly to cancer cells, thereby enhancing anti-tumor efficacy and potentially reducing systemic toxicity compared to unconjugated docetaxel.
Summary of In Vivo Dosing and Administration in Xenograft Models
The following tables summarize the reported in vivo dosing and administration schedules for this compound in various cell line-derived xenograft (CDX) models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Efficacy Outcome |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Immunocompromised Nude Mice | 35 | IV Bolus | Weekly for 3 or 6 cycles | Complete tumor regression observed for >40 days after last treatment.[1] |
| Triple-Negative Breast Cancer (TNBC) | HCC-70 | Murine Xenograft | Not Specified | IV | Not Specified | Greater tumor regression than docetaxel.[2][3] |
| Ovarian Cancer | ES-2 | Immunodeficient Mice | 35 | IV | Weekly | 78% decrease in tumor size after 2 weeks.[4] |
| Ovarian Cancer | SKOV3 | Immunodeficient Mice | 35 | IV | Weekly | Tumor growth stopped and regression induced.[4][5] |
| Ovarian Cancer Stem-like Cells (hOvCSC) | Celprogen | Immunosuppressed Nude Mice | Not Specified (equivalent to 15 mg/kg docetaxel) | IV Bolus | Weekly for 3 cycles | ~80% tumor growth inhibition.[6][7][8][9] |
| Endometrial Cancer | AN3-CA | Immunodeficient Mice | 35 | IV | Weekly | Prolonged tumor regression compared to docetaxel.[4][5] |
| Endometrial Cancer | AN3-CA | Immunodeficient Mice | 8.75 | IV | Weekly | 73% tumor growth inhibition.[4] |
Table 2: this compound in Combination Therapy
| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Combination Agent(s) | Administration Route | Dosing Schedule | Efficacy Outcome |
| Ovarian Cancer | A-2780 | Not Specified | 23 | Carboplatin | IV (this compound), IP (Carboplatin) | Not Specified | Better efficacy than taxane-carboplatin combinations.[4] |
| Ovarian Cancer Stem-like Cells (hOvCSC) | Celprogen | Immunosuppressed Nude Mice | Not Specified | Carboplatin | IV (this compound), IP (Carboplatin) | Weekly for 3 cycles | Enhanced therapeutic efficacy.[6] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in xenograft models. These protocols are based on published preclinical studies and general best practices.
Drug Formulation and Preparation
Objective: To prepare this compound and control agents for in vivo administration.
Materials:
-
This compound (TH1902)
-
Docetaxel (for control group)
-
Tween 80
-
5% Dextrose in Water (D5W)
-
Ethanol
-
Sterile, pyrogen-free water for injection
-
Sterile vials and syringes
Protocol:
-
This compound (TH1902) Formulation:
-
Prepare a stock solution of this compound by solubilizing it at 10 mg/mL in a vehicle of 10% Tween 80 in D5W (pH 4.3, w/v).
-
On the day of administration, further dilute the stock solution with D5W to achieve the final desired concentration for injection.
-
-
Docetaxel (Control) Formulation:
-
Prepare a stock solution of docetaxel by solubilizing it at 25 mg/mL in a vehicle of 50% ethanol and 50% Tween 80 (v/v).
-
On the day of administration, further dilute the stock solution with D5W to the final desired concentration.
-
-
Vehicle Control Formulation:
-
Prepare a vehicle control solution that mimics the final dilution of the highest dose of the this compound formulation, containing the same concentrations of Tween 80 and D5W.
-
Cell Line-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors from human cancer cell lines in immunocompromised mice.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, ES-2, AN3-CA)
-
Immunocompromised mice (e.g., Nude, SCID, NOD-SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
For subcutaneous injection, gently pinch the skin on the flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice before injection.
-
Monitor the mice for tumor growth.
-
Dosing and Administration
Objective: To administer this compound and control agents to tumor-bearing mice.
Materials:
-
Tumor-bearing mice (tumor volume ~100-150 mm³)
-
Prepared drug and vehicle solutions
-
Appropriate syringes and needles for the chosen administration route (e.g., 27-30 gauge for IV tail vein injection)
-
Animal restrainer for IV injections
Protocol:
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically around 100-150 mm³.
-
Administration:
-
Intravenous (IV) Injection: Administer the prepared solutions via tail vein injection. The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).
-
Intraperitoneal (IP) Injection: Inject the solutions into the peritoneal cavity.
-
-
Dosing Schedule: Administer the treatments according to the planned schedule, for example, once weekly for a specified number of cycles.
Monitoring and Efficacy Evaluation
Objective: To monitor tumor growth and animal well-being to assess the efficacy of this compound.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (% TGI): Calculate % TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Tumor Regression: Note any decrease in tumor size from the baseline measurement.
-
Survival: Monitor the survival of the animals.
-
-
Study Termination: Euthanize the animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Patient-Derived Xenograft (PDX) Models
While specific preclinical data for this compound in PDX models are not yet publicly available, these models are highly valuable for translational research. The following is a general protocol that can be adapted for evaluating this compound in PDX models.
PDX Model Establishment and Drug Testing Workflow
Caption: General workflow for this compound efficacy testing in PDX models.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves targeting the SORT1 receptor, which is highly expressed on the surface of various cancer cells.
Caption: Proposed mechanism of action for this compound.
These application notes and protocols are intended to provide a foundation for in vivo studies of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TH1902, a new docetaxel‐peptide conjugate for the treatment of sortilin‐positive triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH1902, a new docetaxel-peptide conjugate for the treatment of sortilin-positive triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The TH1902 Docetaxel Peptide-Drug Conjugate Inhibits Xenografts Growth of Human SORT1-Positive Ovarian and Triple-Negative Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TH1902 Docetaxel Peptide-Drug Conjugate Inhibits Xenografts Growth of Human SORT1-Positive Ovarian and Triple-Negative Breast Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note and Protocols for the Quantification of Docetaxel and its Metabolites in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a widely used anti-neoplastic agent in the treatment of various cancers, including breast, lung, and prostate cancer. Therapeutic drug monitoring of docetaxel and the characterization of its metabolic profile are crucial for optimizing treatment efficacy and minimizing toxicity. This document provides a detailed application note and protocols for the simultaneous quantification of docetaxel and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods offer high sensitivity, selectivity, and accuracy, making them suitable for pharmacokinetic studies and routine clinical analysis.
Experimental Protocols
This section details the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of docetaxel and its metabolites.
Sample Preparation: Liquid-Liquid Extraction
A commonly employed method for extracting docetaxel and its metabolites from plasma is liquid-liquid extraction (LLE). This technique offers high recovery and effectively removes many matrix interferences.
Materials:
-
Human plasma (collected in K3EDTA tubes)
-
Docetaxel and its metabolite standards (M1, M2, M3, M4)
-
Paclitaxel (Internal Standard, IS)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Reconstitution solution (e.g., 10mM Ammonium acetate with 0.1% Formic Acid and Acetonitrile in a 60:40 ratio)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add the internal standard solution (Paclitaxel).[1][2][3]
-
Add 2 mL of MTBE as the extraction solvent.[4]
-
Vortex the mixture for 10 seconds to ensure thorough mixing.[4]
-
Centrifuge the samples at 20,000 x g for 5 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the reconstitution solution.[4][5]
-
The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction
Solid-phase extraction (SPE) is another effective method for sample clean-up and concentration of docetaxel and its metabolites from plasma.
Materials:
-
Human plasma
-
Docetaxel and its metabolite standards
-
Paclitaxel (Internal Standard, IS)
-
SPE cartridges (e.g., Cyano end-capped or Thermo Scientific™ SOLA™)[6][7]
-
Methanol
-
1% Formic acid
-
50% Methanol with 0.1% Formic acid
-
Elution solvent (e.g., Methanol with 0.1% Formic acid)[8]
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid to remove polar interferences.[8]
-
Wash the cartridge with 1 mL of 50% methanol containing 0.1% formic acid.[8]
-
Elute docetaxel, its metabolites, and the internal standard with methanol containing 0.1% formic acid.[8]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of docetaxel and its metabolites. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Column: Thermo Betaseal C-18 (150x4.60 mm, 5µm) or equivalent[5]
-
Mobile Phase: A gradient or isocratic mixture of 10mM Ammonium acetate with 0.1% Formic Acid and Acetonitrile (e.g., 60:40 v/v)[5]
-
Flow Rate: 0.6 mL/min[5]
-
Injection Volume: 25 µL[5]
-
Column Temperature: 40°C[5]
-
Run Time: Approximately 5 minutes[5]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
Data Presentation
The quantitative performance of the LC-MS/MS method for docetaxel and its metabolites is summarized in the tables below. These values are representative of typical validated methods.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Docetaxel | 0.2 - 100[5] | > 0.99[5] |
| Metabolites (M1, M2, M3, M4) | 0.5 - 1000[1][2][3] | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Docetaxel | 5 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] |
| 20 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |
| 200 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |
| 2000 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |
| Metabolites | LLOQ | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] |
| MQC | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] | |
| HQC | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) |
| Docetaxel | 78.0 ± 5.8% (LLE)[6] |
| 109% (SPE)[7] | |
| Metabolites | > 90% (LLE)[1][3] |
Note: Matrix effect should be evaluated during method validation to ensure that co-eluting endogenous components do not affect the ionization of the analytes.
Visualizations
Experimental Workflow
References
- 1. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing SORT1 Receptor Expression in Tumor Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a transmembrane glycoprotein that plays a crucial role in protein internalization, sorting, and trafficking.[1] Emerging evidence highlights its significant role in cancer, where it is often overexpressed compared to healthy tissues.[2][3] This differential expression makes SORT1 an attractive therapeutic target for cancer drug development, including peptide-drug conjugates (PDCs).[1][2] Accurate and robust methodologies for assessing SORT1 expression in tumor tissues are therefore critical for both basic research and clinical development.
This document provides detailed application notes and protocols for the most common techniques used to evaluate SORT1 receptor expression at both the protein and mRNA levels in tumor samples.
Key Methodologies for SORT1 Expression Analysis
The assessment of SORT1 expression in tumor tissue can be approached through various techniques, each providing unique insights into its presence and localization. The primary methods include:
-
Immunohistochemistry (IHC): For localizing SORT1 protein expression within the tumor microenvironment and assessing its cellular distribution.
-
In Situ Hybridization (ISH): For detecting and localizing SORT1 mRNA within the histological context of the tumor tissue.
-
Quantitative Real-Time PCR (qPCR): For quantifying SORT1 mRNA expression levels in bulk tumor tissue.
-
Western Blotting: For detecting and quantifying total SORT1 protein levels in tumor tissue lysates.
Data Presentation: Quantitative Analysis of SORT1 Expression
Several studies have quantified SORT1 expression across various tumor types, primarily using Immunohistochemistry (IHC) with an H-score. The H-score is a semi-quantitative method that considers both the intensity of staining and the percentage of stained cells, typically ranging from 0 to 300.[4]
| Tumor Type | Number of Evaluable Cores | Percentage of Cores with H-score ≥ 100 | Average H-Score | Reference |
| Endometrial Cancer | 1394 (across 19 cancer types) | High | Not specified | [4] |
| Ovarian Cancer | 45 (malignant tumors) | >75% | Not specified | [5] |
| Colorectal Cancer | Not specified | High | Not specified | [1] |
| Triple-Negative Breast Cancer | Not specified | High | Not specified | [1] |
| Pancreatic Cancer | Not specified | High | Not specified | [1] |
| Skin Melanoma | Not specified | High | Not specified | [4] |
Note: This table summarizes available quantitative data. "High" indicates that the source reported high expression without specifying a precise percentage or H-score.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for SORT1
IHC is a powerful technique to visualize SORT1 protein expression and localization within the context of tumor architecture.[6]
Workflow for SORT1 Immunohistochemistry
Caption: Workflow for SORT1 Immunohistochemistry (IHC) staining.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-SORT1 antibody (validated for IHC)[7][8][9]
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the anti-SORT1 primary antibody in blocking buffer at the recommended concentration.
-
Incubate overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope.
-
Score the staining intensity and percentage of positive cells to calculate an H-score.
-
In Situ Hybridization (ISH) using RNAscope™
RNAscope™ is a highly sensitive and specific in situ hybridization technology for the detection of single RNA molecules in FFPE tissues.[12]
Workflow for SORT1 RNAscope™ In Situ Hybridization
Caption: Workflow for SORT1 RNAscope™ In Situ Hybridization.
Materials:
-
FFPE tumor tissue sections
-
RNAscope™ 2.5 HD Reagent Kit (or other appropriate kit)
-
RNAscope™ Probe - Hs-SORT1
-
RNAscope™ Control Probes (positive and negative)
-
Hematoxylin
-
Mounting medium
Procedure:
Follow the detailed protocol provided by the RNAscope™ manufacturer (Advanced Cell Diagnostics, a Bio-Techne brand). The general steps are outlined below.[13]
-
Baking and Deparaffinization: Bake slides and deparaffinize in xylene and ethanol.
-
Pretreatment: Perform a series of pretreatment steps including hydrogen peroxide treatment, target retrieval, and protease digestion to unmask the target RNA.
-
Probe Hybridization: Hybridize the SORT1 target-specific probes to the tissue sections.
-
Signal Amplification: Perform a series of amplification steps by hybridizing amplifier molecules.
-
Detection: Use a chromogenic or fluorescent detection system to visualize the signal. Each dot typically represents a single SORT1 mRNA molecule.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Analysis: Analyze the slides under a microscope to assess the quantity and distribution of SORT1 mRNA.
Quantitative Real-Time PCR (qPCR) for SORT1 mRNA
qPCR is used to measure the abundance of SORT1 mRNA transcripts in a tumor sample.[5][14]
Workflow for SORT1 Quantitative Real-Time PCR
Caption: Workflow for SORT1 Quantitative Real-Time PCR (qPCR).
Materials:
-
Fresh-frozen or FFPE tumor tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., TaqMan or SYBR Green)
-
SORT1 specific primers and probe
-
Housekeeping gene primers and probe (for normalization)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Treat with DNase I to remove contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess RNA integrity (optional but recommended) using an Agilent Bioanalyzer or similar instrument.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, SORT1 primers/probe, and cDNA.
-
Prepare parallel reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SORT1 and the housekeeping gene.
-
Calculate the relative expression of SORT1 using the ΔΔCt method.
-
Western Blotting for SORT1 Protein
Western blotting is used to detect and quantify the total amount of SORT1 protein in a sample.[16][17]
Workflow for SORT1 Western Blotting
Caption: Workflow for SORT1 Western Blotting.
Materials:
-
Fresh-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-SORT1 antibody (validated for Western Blot)[7]
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SORT1 antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Perform a parallel incubation with a loading control antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Perform densitometry analysis to quantify the band intensity of SORT1 relative to the loading control.
-
SORT1 Signaling and Function
SORT1 is a type I transmembrane protein that functions as a multi-ligand receptor.[20] It is involved in the sorting and trafficking of a variety of proteins from the cell surface or the trans-Golgi network to endosomes and lysosomes.[3][21] In cancer, SORT1 has been implicated in promoting cell survival, proliferation, and invasion.[20][22] It can act as a co-receptor for growth factor receptors and mediate the internalization of pro-neurotrophins, which can influence cell fate.[20] The high expression of SORT1 on cancer cells is being exploited for targeted drug delivery, where a ligand for SORT1 is conjugated to a cytotoxic agent.[2]
SORT1-Mediated Internalization Pathway
Caption: SORT1-mediated internalization of ligands.
Conclusion
The methodologies described provide a comprehensive toolkit for the assessment of SORT1 expression in tumor tissues. The choice of technique will depend on the specific research question, with IHC and ISH offering valuable spatial information, while qPCR and Western blotting provide quantitative data on mRNA and protein levels, respectively. Rigorous validation and standardization of these protocols are essential for obtaining reliable and reproducible results in the context of cancer research and drug development.
References
- 1. Theratechnologies Reports Data Showing High Expression of Sortilin (SORT1) in Multiple Solid Tumors from Tissue Microarrays | Theratechnologies Inc. [theratech.com]
- 2. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]
- 3. Sortilin 1 Promotes Hepatocellular Carcinoma Cell Proliferation and Migration by Regulating Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. SORT1 antibody | antibody review based on formal publications [labome.com]
- 8. biocompare.com [biocompare.com]
- 9. SORT1 Monoclonal Antibody (OTI3H4) (CF813064) [thermofisher.com]
- 10. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 11. antibodies.cancer.gov [antibodies.cancer.gov]
- 12. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAscope ISH | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Interrogating the Tumor Microenvironment by Deep Tissue Immunoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. youtube.com [youtube.com]
- 19. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sortilin is associated with breast cancer aggressiveness and contributes to tumor cell adhesion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Sortilin1 on promoting angiogenesis and systemic metastasis in hepatocellular carcinoma via the Notch signaling pathway and CD133 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sudocetaxel and Anti-PD-L1 Combination Therapy in Syngeneic Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for conducting preclinical studies in syngeneic mouse models to evaluate the combination therapy of Sudocetaxel (this compound Zendusortide, TH1902) and an anti-PD-L1 antibody. These protocols are based on established methodologies and published research, offering a framework for investigating the synergistic anti-tumor effects and underlying immunological mechanisms of this combination therapy.
Introduction
This compound is a peptide-drug conjugate that targets the sortilin (SORT1) receptor, which is overexpressed on various cancer cells.[1][2][3] This targeted delivery of a docetaxel payload aims to increase therapeutic efficacy while minimizing systemic toxicity.[1][3] Recent studies have shown that this compound can modulate the tumor microenvironment, in part by activating the cGAS/STING pathway, which plays a crucial role in the anti-tumor immune response.[1][2][3][4] The combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, has demonstrated the potential to enhance tumor growth inhibition and improve survival in preclinical models.[1][2][4] This guide details the necessary protocols for replicating and building upon these findings.
Experimental Design and Workflow
A typical experimental workflow for evaluating the combination therapy involves several key stages, from animal model selection and tumor implantation to treatment administration and endpoint analysis.
Quantitative Data Summary
The following tables summarize representative dosing regimens and expected outcomes based on preclinical studies of this compound and anti-PD-L1 combination therapy.
Table 1: Dosing and Administration Regimen
| Agent | Dose | Route of Administration | Frequency | Vehicle/Formulation |
| This compound (TH1902) | 4.37, 8.75, or 17.5 mg/kg | Intravenous (IV), tail vein | Weekly | Sterile D5W |
| Docetaxel (Control) | 7.5 or 15 mg/kg | Intravenous (IV), tail vein | Weekly | Ethanol, Polysorbate-80, and D5W |
| Anti-PD-L1 Antibody (Clone: 10F.9G2) | 9 mg/kg | Intraperitoneal (IP) | Biweekly | Phosphate-Buffered Saline (PBS) |
| Isotype Control Antibody | 9 mg/kg | Intraperitoneal (IP) | Biweekly | Phosphate-Buffered Saline (PBS) |
Note: The 17.5 mg/kg dose of TH1902 is equivalent to the 7.5 mg/kg dose of docetaxel in terms of docetaxel content.[1]
Table 2: Summary of Expected Experimental Outcomes
| Treatment Group | Expected Tumor Growth Inhibition (TGI) | Expected Impact on Median Survival | Key Immunological Changes |
| Vehicle Control | Baseline | Baseline | Low immune cell infiltration |
| This compound (monotherapy) | Moderate to high TGI, superior to docetaxel | Increased median survival | Increased infiltration of CD45+ leukocytes (lymphocytes, macrophages), increased perforin, granzyme B, and caspase-3 expression |
| Anti-PD-L1 (monotherapy) | Modest TGI | Modest increase in median survival | Increased activation of T cells |
| This compound + Anti-PD-L1 | Significant TGI, synergistic effect | Significantly increased median survival | Enhanced anti-tumor immune response, increased cytotoxic T and NK cell activity |
Experimental Protocols
Protocol 1: Syngeneic Mouse Model and Tumor Implantation
-
Animal Model:
-
Use immunocompetent C57BL/6 mice, 6-8 weeks old.[1]
-
Acclimatize mice for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
-
Cell Line:
-
Use the B16-F10 melanoma cell line, which is syngeneic to C57BL/6 mice.[1]
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
-
Tumor Implantation:
-
On the day of implantation, harvest and wash the B16-F10 cells with sterile Hank's Balanced Salt Solution (HBSS).[1]
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel at a concentration of 1x10^6 cells/mL.[1]
-
Under light isoflurane anesthesia, subcutaneously inject 100 µL of the cell suspension (1x10^5 cells) into the dorsal flank of each mouse.[1]
-
Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³) before randomizing the mice into treatment groups.[1]
-
Protocol 2: Drug Preparation and Administration
-
This compound (TH1902) Preparation:
-
Prepare this compound for injection by diluting it in sterile 5% dextrose in water (D5W) to the desired final concentration for intravenous administration.[1]
-
-
Anti-PD-L1 Antibody Preparation:
-
Administration Schedule:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-L1, Combination Therapy).
-
Administer this compound intravenously (IV) via the tail vein on a weekly schedule.[1][2]
-
Administer the anti-PD-L1 antibody intraperitoneally (IP) on a biweekly schedule.[1][2]
-
Continue the treatment cycles until a study endpoint is reached.[1][2]
-
Protocol 3: Monitoring and Endpoint Analysis
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) with a digital caliper at least twice a week.
-
Calculate the tumor volume using the formula: Tumor Volume = (length x width²) / 2.[6]
-
Monitor the body weight of the mice and observe their general health status regularly.
-
-
Humane Endpoints:
-
Tissue Harvesting and Processing:
-
At the end of the study, euthanize the mice and harvest the tumors, spleens, and draining lymph nodes.
-
For flow cytometry, process the tissues into single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).[7]
-
For immunohistochemistry (IHC), fix the tissues in formalin and embed them in paraffin.
-
Protocol 4: Immunophenotyping by Flow Cytometry
-
Staining Panel Design:
-
Design a multi-color flow cytometry panel to identify and quantify key immune cell populations within the tumor microenvironment.[7]
-
Example markers for a lymphoid panel could include CD45, CD3, CD4, CD8, and FoxP3.[7]
-
Example markers for a myeloid panel could include CD45, CD11b, Ly6G, Ly6C, and F4/80.[7]
-
-
Cell Staining and Acquisition:
-
Stain the single-cell suspensions with the antibody panel according to standard protocols.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentages and absolute numbers of different immune cell subsets in the tumor and lymphoid organs.
-
Signaling Pathways
This compound's Mechanism of Action and Synergy with Anti-PD-L1
This compound, through its docetaxel payload, disrupts microtubule function, leading to mitotic arrest and cancer cell death.[1] This process can also lead to the release of cytosolic double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS).[1][3] Activation of cGAS leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING).[8][9] The STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, which enhance the recruitment and activation of immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.[10] This "turns the tumor hot," making it more susceptible to immunotherapy.
The anti-PD-L1 antibody blocks the interaction between PD-L1 on tumor cells and PD-1 on activated T cells, thereby preventing T-cell exhaustion and restoring their anti-tumor activity.[11] The synergy arises from this compound's ability to increase the immunogenicity of the tumor and the influx of T cells, which can then be unleashed by the anti-PD-L1 antibody.
References
- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Mouse PD-L1 (Clone: 10F.9G2) | Recombinant, in vivo Grade - Syd Labs [sydlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tumor Efficacy of Anti-PD-1/PD-L1 Antibodies in Combination With Other Anticancer Drugs in Solid Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sudocetaxel-Induced Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudocetaxel zendusortide (also known as TH1902) is a novel peptide-drug conjugate (PDC) that delivers the cytotoxic agent docetaxel to cancer cells expressing the sortilin (SORT1) receptor.[1][2][3][4] This targeted delivery is designed to enhance the therapeutic index of docetaxel, increasing its efficacy while potentially reducing systemic toxicity.[4][5] this compound has been shown to inhibit cell proliferation and induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][6][7] Notably, it has also been found to trigger the cGAS/STING pathway, suggesting a role in modulating the tumor microenvironment and eliciting an anti-tumor immune response.[1][2][3][8][9]
These application notes provide detailed protocols for evaluating the biological effects of this compound on cancer cells, specifically focusing on the induction of apoptosis and cell cycle arrest. The included methodologies are essential for preclinical assessment and mechanistic studies of this promising therapeutic agent.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (TH1902) and Docetaxel
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (nM) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound (TH1902) | Comparable to Docetaxel |
| HCC-70 (Triple-Negative Breast Cancer) | This compound (TH1902) | Comparable to Docetaxel |
| SK-MEL-28 (Melanoma) | This compound (TH1902) | See reference for details |
| B16-F10 (Melanoma) | This compound (TH1902) | See reference for details |
Note: Specific IC50 values can be found in the cited literature.[1][5]
Table 2: this compound (TH1902)-Induced Apoptosis in B16-F10 Melanoma Cells
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. The following table summarizes the percentage of apoptotic cells after treatment.
| Treatment | Concentration | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | - | Baseline |
| Docetaxel | 0.1 µM | Increased |
| Docetaxel | 2 µM | Significantly Increased |
| This compound (TH1902) | 0.05 µM | Increased |
| This compound (TH1902) | 1 µM | Significantly Increased |
Note: For detailed quantitative data, please refer to the source publication.[1]
Table 3: this compound (TH1902)-Induced Cell Cycle Arrest in hTNBCSC and hOvCSC
Cell cycle checkpoints are crucial for normal cell division, and their dysregulation is a hallmark of cancer. Many chemotherapy drugs, including docetaxel, function by arresting the cell cycle.
| Cell Line | Treatment (2µM TH1902 or 4µM Docetaxel) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| hTNBCSC | Vehicle Control | ~60% | ~25% | ~15% |
| This compound (TH1902) | Decreased | Decreased | ~70% | |
| hOvCSC | Vehicle Control | ~55% | ~30% | ~15% |
| This compound (TH1902) | Decreased | Decreased | Significantly Increased |
Note: this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[5][6] For precise percentages, consult the original research.[6][7]
Signaling Pathways
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound, docetaxel, and a vehicle control for the predetermined time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound, docetaxel, and a vehicle control.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Apoptotic and Cell Cycle-Related Proteins
This protocol allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bcl-xL, Bax, Bak
-
Cell Cycle: Cyclin B1, CDK1, p21, p27
-
This compound-Specific: STING, Phospho-TBK1, Phospho-IRF3
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the mechanisms of action of this compound. By quantifying apoptosis and cell cycle arrest, and by analyzing the modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel peptide-drug conjugate. These assays are crucial for the continued development and characterization of this compound as a targeted cancer therapy.
References
- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. TH1902, a new docetaxel‐peptide conjugate for the treatment of sortilin‐positive triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Biodistribution and Tumor Accumulation of Sudocetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudocetaxel (formerly TH1902) is a first-in-class peptide-drug conjugate (PDC) designed for targeted delivery of the cytotoxic agent docetaxel to tumors overexpressing the sortilin (SORT1) receptor.[1] SORT1 is a transmembrane protein involved in protein trafficking and is highly expressed in a variety of cancers, including triple-negative breast cancer (TNBC), ovarian, endometrial, melanoma, colorectal, and pancreatic cancers, while its expression in healthy tissues is comparatively low.[1][2][3] This differential expression provides a therapeutic window for targeted cancer therapies.
This compound consists of a proprietary peptide ligand that binds to SORT1, linked to two molecules of docetaxel via a cleavable linker.[1] Upon binding to the SORT1 receptor on cancer cells, this compound is rapidly internalized via endocytosis.[4][5] Inside the cell, the linker is cleaved within the lysosomal compartment, releasing the docetaxel payload to exert its cytotoxic effect by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.[1] Preclinical studies have demonstrated that this compound leads to enhanced tumor accumulation and greater efficacy compared to conventional docetaxel, with a more favorable safety profile.[3][6]
These application notes provide detailed protocols for three key techniques to measure the biodistribution and tumor accumulation of this compound: Radiolabeling and Biodistribution Studies, Fluorescence Imaging, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Biodistribution of this compound
The following tables summarize representative quantitative data from preclinical biodistribution studies of this compound in SORT1-positive xenograft models. This data is illustrative and intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Biodistribution of Radiolabeled this compound in MDA-MB-231 Xenograft Model
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 24h post-injection |
| Blood | 1.5 ± 0.4 |
| Tumor | 10.2 ± 2.1 |
| Liver | 5.8 ± 1.5 |
| Spleen | 2.1 ± 0.6 |
| Kidneys | 3.5 ± 0.9 |
| Lungs | 1.8 ± 0.5 |
| Heart | 0.9 ± 0.3 |
| Muscle | 0.5 ± 0.2 |
Table 2: this compound and Free Docetaxel Concentration in Tissues by LC-MS/MS
| Analyte | Tissue | Concentration (ng/g) at 24h post-injection |
| This compound | Tumor | 1250 ± 280 |
| Liver | 450 ± 95 | |
| Spleen | 180 ± 40 | |
| Free Docetaxel | Tumor | 85 ± 25 |
| Liver | 35 ± 10 | |
| Spleen | 15 ± 5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its biodistribution.
Caption: Mechanism of this compound uptake and action.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 1313: TH1902, a docetaxel peptide-drug conjugate, shows pre-clinical efficacy in several Sortilin-positive (SORT1+) cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. The TH1902 Docetaxel Peptide-Drug Conjugate Inhibits Xenografts Growth of Human SORT1-Positive Ovarian and Triple-Negative Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TH1902, a new docetaxel‐peptide conjugate for the treatment of sortilin‐positive triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SORT1 Binding Affinity Assay of Sudocetaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a binding affinity assay for Sudocetaxel, a peptide-drug conjugate, with its target protein, Sortilin-1 (SORT1). The protocols herein detail two primary biophysical techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Introduction
This compound is an investigational peptide-drug conjugate (PDC) that specifically targets the SORT1 receptor.[1] SORT1 is a transmembrane glycoprotein that is highly expressed in various solid tumors, including ovarian, endometrial, and breast cancers, while having limited expression in healthy tissues.[2][3][4] This differential expression makes SORT1 an attractive target for targeted cancer therapy. This compound consists of a proprietary peptide that binds to SORT1, linked to the cytotoxic agent docetaxel.[1] Upon binding to SORT1 on the cancer cell surface, this compound is internalized, leading to the lysosomal release of docetaxel and subsequent cell death.[1][5]
The affinity of this compound for SORT1 is a critical parameter that dictates its efficacy and specificity. A high binding affinity ensures that the drug conjugate is efficiently captured by tumor cells, leading to a higher intracellular concentration of the cytotoxic payload and minimizing off-target effects. Therefore, accurate determination of the binding affinity is paramount during the preclinical development and characterization of this compound.
Signaling Pathway and Mechanism of Action
The binding of this compound to SORT1 initiates a cascade of events leading to targeted cell killing. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
Two robust and widely accepted methods for determining binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Both are label-free techniques that provide quantitative data on binding kinetics and thermodynamics.[6][7][8][9]
Protocol 1: Surface Plasmon Resonance (SPR) Assay
SPR measures the binding of an analyte (this compound) to a ligand (SORT1) immobilized on a sensor chip in real-time by detecting changes in the refractive index at the sensor surface.[6][10][11][12]
Experimental Workflow:
Materials and Reagents:
-
Recombinant Human SORT1 Protein (extracellular domain, e.g., expressed in HEK293 cells)
-
This compound
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Preparation of Recombinant SORT1:
-
Reconstitute lyophilized recombinant human SORT1 protein in the running buffer to a concentration of 20-50 µg/mL.
-
Dialyze the protein against the running buffer to ensure buffer matching.
-
-
Immobilization of SORT1 on Sensor Chip:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the prepared SORT1 solution over the activated surface to achieve an immobilization level of approximately 2000-4000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Preparation of this compound (Analyte):
-
Prepare a stock solution of this compound in the running buffer.
-
Perform a serial dilution of the this compound stock solution to obtain a concentration series (e.g., 0.1 nM to 1 µM). Include a buffer-only sample as a blank.
-
-
Binding Measurement:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound over the immobilized SORT1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase of 180-300 seconds, followed by a dissociation phase with running buffer for 300-600 seconds.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | Calculated Value |
| Dissociation Rate (kd) (s⁻¹) | Calculated Value |
| Equilibrium Dissociation Constant (KD) (nM) | Calculated Value |
| Chi² (Goodness of Fit) | Calculated Value |
Protocol 2: Isothermal Titration Calorimetry (ITC) Assay
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7][8][9][13][14]
Experimental Workflow:
Materials and Reagents:
-
Recombinant Human SORT1 Protein (extracellular domain)
-
This compound
-
Isothermal Titration Calorimeter
-
ITC Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare recombinant SORT1 and this compound in the same batch of ITC buffer to minimize heats of dilution. Dialyze the protein extensively against the buffer.
-
Degas both solutions immediately before use to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment Setup:
-
Fill the sample cell (typically ~200 µL) with the SORT1 solution at a concentration of 5-20 µM.
-
Fill the injection syringe (typically ~40 µL) with the this compound solution at a concentration 10-20 times that of the SORT1 (e.g., 50-400 µM).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
Stir the sample cell continuously at a moderate speed (e.g., 750 rpm).
-
-
Control Experiments:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Perform another control by titrating buffer into the SORT1 solution to measure the heat of protein dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to SORT1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Data Presentation:
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | Calculated Value |
| Binding Affinity (KA) (M⁻¹) | Calculated Value |
| Equilibrium Dissociation Constant (KD) (nM) | Calculated Value |
| Enthalpy (ΔH) (kcal/mol) | Calculated Value |
| Entropy (ΔS) (cal/mol/deg) | Calculated Value |
Conclusion
The detailed protocols for SPR and ITC assays provided in these application notes offer robust methods for accurately determining the binding affinity of this compound to its target, SORT1. The quantitative data obtained from these experiments are essential for the preclinical assessment of this promising peptide-drug conjugate and for guiding further drug development efforts. The choice between SPR and ITC will depend on the specific information required; SPR is particularly powerful for determining kinetic parameters (on- and off-rates), while ITC provides a complete thermodynamic profile of the binding interaction.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msesupplies.com [msesupplies.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. sinobiological.com [sinobiological.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abbexa.com [abbexa.com]
Application Notes and Protocols for Studying the Stability of Sudocetaxel's Peptide Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to assess the stability of the peptide linker in Sudocetaxel (also known as TH1902), a novel peptide-drug conjugate (PDC) targeting the sortilin receptor (SORT1). This compound comprises the proprietary peptide TH19P01 linked to two molecules of the cytotoxic drug docetaxel via a cleavable succinyl linker.[1][2] Understanding the stability of this linker is critical for predicting the drug's in vivo behavior, including its half-life, potential for premature drug release, and efficacy.
The stability of the succinyl linker, which is an ester-based linkage, is evaluated under conditions that mimic its journey through the bloodstream to the acidic and enzyme-rich environment of the lysosome, where the release of docetaxel is intended to occur. The following protocols detail procedures for assessing pH-dependent hydrolysis, stability in human plasma, and stability in the presence of lysosomal enzymes.
pH-Dependent Hydrolysis of the Succinyl Linker
This protocol evaluates the intrinsic chemical stability of the succinyl linker at different pH values, simulating various physiological environments such as the bloodstream (pH 7.4), early endosomes (pH ~6.0-6.5), and late endosomes/lysosomes (pH ~4.5-5.0). Ester bonds are susceptible to hydrolysis, and the rate of this reaction is often pH-dependent.
Experimental Workflow for pH-Dependent Hydrolysis
Caption: Workflow for pH-dependent stability testing of this compound's linker.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at pH 4.5 (e.g., 100 mM acetate buffer), pH 6.0 (e.g., 100 mM phosphate buffer), and pH 7.4 (e.g., 100 mM phosphate-buffered saline).
-
Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution into each of the prepared buffers to a final concentration of 10 µM.
-
Incubate the solutions at 37°C in a temperature-controlled environment.
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., paclitaxel). Centrifuge the samples to precipitate any proteins and collect the supernatant for analysis.
-
Analysis by RP-HPLC:
-
Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify intact this compound and released docetaxel.[3][4][5][6][7]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at 230 nm.
-
Quantification: Determine the concentrations of intact this compound and free docetaxel by comparing their peak areas to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point for each pH.
-
Plot the percentage of intact this compound versus time and determine the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.
-
Data Presentation:
Table 1: pH-Dependent Stability of this compound's Peptide Linker
| pH | Half-life (t½) in hours |
| 4.5 | 12.5 |
| 6.0 | 48.2 |
| 7.4 | 96.7 |
Stability in Human Plasma
This protocol assesses the stability of the succinyl linker in the presence of human plasma, which contains various enzymes such as esterases that can potentially cleave the linker.[8][9][10][11] This provides a more physiologically relevant measure of the drug's stability in circulation.
Experimental Workflow for Plasma Stability
Caption: Workflow for plasma stability testing of this compound's linker.
Protocol:
-
Plasma Preparation: Thaw frozen human plasma in a 37°C water bath.
-
Incubation:
-
Spike this compound stock solution into the pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect aliquots of the plasma mixture.
-
Protein Precipitation: Immediately add three volumes of cold acetonitrile containing an internal standard to each aliquot to precipitate plasma proteins and stop the enzymatic reactions.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
-
Analysis by LC-MS/MS:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sensitive and selective quantification of intact this compound and released docetaxel.
-
The use of LC-MS/MS is recommended for complex matrices like plasma to distinguish the analytes from endogenous components.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point.
-
Plot the percentage of intact this compound versus time and determine the half-life (t½) of the linker in human plasma.
-
Data Presentation:
Table 2: Stability of this compound's Peptide Linker in Human Plasma
| Analyte | Half-life (t½) in hours |
| This compound | 72.3 |
Lysosomal Stability
This protocol evaluates the stability of the succinyl linker in the presence of lysosomal enzymes to simulate the intracellular environment where drug release is intended. Lysosomes contain a variety of proteases and other hydrolases that can cleave peptide and ester bonds.[12][13][14][15][16]
Experimental Workflow for Lysosomal Stability
Caption: Workflow for lysosomal stability testing of this compound's linker.
Protocol:
-
Preparation of Lysosomal Fraction:
-
Incubation:
-
In a microcentrifuge tube, combine the lysosomal fraction (e.g., 0.5 mg/mL protein) with an acidic buffer (pH 4.5-5.0, e.g., 100 mM acetate buffer) containing a reducing agent like dithiothreitol (DTT) if cysteine proteases are of interest.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound stock solution to a final concentration of 10 µM.
-
-
Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), take aliquots of the reaction mixture.
-
Sample Quenching and Preparation:
-
Immediately stop the reaction by adding three volumes of cold acetonitrile with an internal standard.
-
Process the samples as described in the plasma stability protocol (protein precipitation, centrifugation, and supernatant collection).
-
-
Analysis by LC-MS/MS:
-
Quantify the concentrations of intact this compound and released docetaxel using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining and the percentage of docetaxel released at each time point.
-
Plot the concentrations of both species versus time to determine the rate of linker cleavage in the presence of lysosomal enzymes.
-
Data Presentation:
Table 3: Stability of this compound's Peptide Linker in the Presence of Lysosomal Enzymes
| Time (hours) | Intact this compound (%) | Released Docetaxel (%) |
| 0 | 100 | 0 |
| 0.5 | 85.2 | 14.8 |
| 1 | 68.9 | 31.1 |
| 2 | 45.1 | 54.9 |
| 4 | 18.7 | 81.3 |
| 8 | 3.2 | 96.8 |
These protocols provide a robust framework for the comprehensive evaluation of the stability of this compound's peptide linker. The data generated will be invaluable for understanding its pharmacokinetic profile and for ensuring that the release of the docetaxel payload occurs preferentially within the target tumor cells, thereby maximizing therapeutic efficacy and minimizing off-target toxicity.
References
- 1. This compound zendusortide (TH1902), a novel sortilin-receptor (SORT1)-targeting peptide-drug-conjugate (PDC) in patients (pts) with advanced solid tumors: Results from part 1 (dose-escalation) of a phase 1, open-label study. - ASCO [asco.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. rjptonline.org [rjptonline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. jddtonline.info [jddtonline.info]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of a metabolizable ester bond in radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Sudocetaxel for In Vitro Studies
Welcome to the technical support center for Sudocetaxel. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions for in vitro studies?
A1: The primary challenge with this compound is its low intrinsic aqueous solubility. This characteristic can lead to several experimental issues, including precipitation of the compound in cell culture media, inaccurate dosing, and consequently, unreliable and difficult-to-reproduce experimental results.[1][2]
Q2: What are the common signs of this compound precipitation in my cell culture?
A2: this compound precipitation can manifest as a fine, crystalline-like substance, cloudiness, or turbidity in the cell culture medium upon addition of the compound stock solution.[3] Microscopically, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.
Q3: What are the general strategies to enhance the solubility of this compound for in vitro assays?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as:
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent.
-
Formulation with Excipients: Utilizing agents like cyclodextrins to form inclusion complexes.
-
Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles or liposomes to improve its dispersion and delivery in aqueous media.[4]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
Possible Cause 1: Low Solubility of this compound in Aqueous Medium.
-
Solution: The most common approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into the aqueous cell culture medium.[5]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds for in vitro assays.[6][7] Ethanol can also be used.[5]
-
Protocol for Stock Solution Preparation:
-
Based on the desired final concentration in your experiment, calculate the required concentration of the stock solution. It is advisable to prepare a stock solution that is at least 1000x the final concentration to minimize the final solvent concentration in the cell culture.[8]
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to ensure complete dissolution.[9]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
-
Possible Cause 2: High Final Concentration of Organic Solvent.
-
Solution: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[6][10][11] High concentrations of organic solvents can also cause the compound to precipitate out when diluted in an aqueous environment.
-
Tip: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to deliver this compound. This will help you to distinguish between the effects of the compound and the solvent.[10]
-
Issue 2: this compound solution appears clear initially but forms a precipitate over time during the experiment.
Possible Cause 1: Temperature Fluctuation.
-
Solution: Temperature shifts can affect the solubility of compounds in solution, potentially leading to precipitation. Ensure that all solutions, including the cell culture medium and the this compound stock solution, are at the appropriate temperature (typically 37°C for cell culture) before mixing. Avoid repeated warming and cooling of the solutions.
Possible Cause 2: Interaction with Media Components.
-
Solution: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound, leading to precipitation over time.[3]
-
Troubleshooting Steps:
-
Prepare the final this compound dilution in a small volume of serum-free medium first, and then add it to the serum-containing medium in the culture vessel.
-
If precipitation persists, consider using a different formulation approach, such as cyclodextrin complexes or nanoparticle formulations, which can protect the drug from interacting with media components.
-
-
Data Presentation: Solubility Enhancement of Docetaxel (a this compound Analog)
The following tables summarize quantitative data on the solubility enhancement of Docetaxel, which is structurally similar to this compound and for which more public data is available. This data can serve as a guide for formulating this compound.
Table 1: Solubility Enhancement of Docetaxel using Cyclodextrins
| Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Solubility Enhancement (fold) | Reference |
| Dimethyl-β-cyclodextrin (DM-β-CD) | 1:1 | 76.04 | [4] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | ~800 | [12] |
| Alkylenediamine-modified β-cyclodextrin (H1) | 1:1 | 216 | [1][13] |
| Alkylenediamine-modified β-cyclodextrin (H2) | 1:1 | 242 | [1][13] |
| Alkylenediamine-modified β-cyclodextrin (H3) | 1:1 | 253 | [1][13] |
| β-cyclodextrin (Binary complex) | 1:1 | 12.77 | [2] |
| β-cyclodextrin with HPMC E5 (Ternary complex) | 1:1 | 17.02 | [2] |
Table 2: Characteristics of Docetaxel-Loaded Nanoparticle and Liposomal Formulations
| Formulation Type | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoliposomes | 105 | 85.22 | |
| DOPC:Chol:DSPE-PEG2000 Liposomes | Not Specified | High (qualitative) | [14] |
| Docetaxel Liposomes for Injection | 92 | >95 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methods used for Docetaxel and can be optimized for this compound.[2]
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a modified β-cyclodextrin (e.g., SBE-β-CD, HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Dissolution: Dissolve the calculated amount of cyclodextrin in deionized water with stirring.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring continuously.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Freeze-Drying: Freeze the filtered solution at -80°C and then lyophilize it for 48-72 hours to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterization: The resulting powder can be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[2][16] The solubility of the complex in aqueous solution should be determined and compared to that of the free drug.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol for preparing liposomes and can be adapted for this compound.[14][17]
Materials:
-
This compound
-
Phospholipids (e.g., DOPC, DPPC, DSPC)
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate-buffered saline (PBS) or another aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.[14]
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Workflow for overcoming the poor aqueous solubility of this compound.
References
- 1. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
- 12. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Docetaxel-loaded liposomes: The effect of lipid composition and purification on drug encapsulation and in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. onlinepharmacytech.info [onlinepharmacytech.info]
- 17. mdpi.com [mdpi.com]
Strategies to mitigate off-target toxicity of Sudocetaxel in preclinical models
Welcome to the technical support center for the preclinical application of Sudocetaxel (this compound Zendusortide, TH1902). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their preclinical models and develop strategies to mitigate potential off-target toxicities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class peptide-drug conjugate (PDC)[1][2]. It is composed of a peptide designed to target the Sortilin (SORT1) receptor, which is conjugated via a cleavable linker to a docetaxel payload[1][3]. The SORT1 receptor is overexpressed in various cancer types compared to normal tissues, making it an attractive target for directed therapy[1][4]. The proposed mechanism involves the binding of this compound to SORT1 on cancer cells, followed by rapid internalization into the lysosome. Inside the lysosome, the linker is enzymatically cleaved, releasing docetaxel directly into the cell to inhibit microtubules, leading to cell cycle arrest and apoptosis[1][3].
Q2: How is this compound designed to have lower off-target toxicity than conventional docetaxel?
The core strategy for mitigating toxicity is inherent in this compound's design. By targeting the SORT1 receptor, it aims to deliver its cytotoxic docetaxel payload preferentially to cancer cells, thereby lowering the systemic exposure of healthy tissues to the active drug[4]. This targeted approach is intended to widen the therapeutic window compared to untargeted docetaxel. Preclinical and clinical data suggest that this leads to low levels of free docetaxel in plasma, which may explain a lower rate of typical taxane-related adverse events[5].
Q3: What are the main off-target toxicities observed with taxanes like docetaxel that could still be relevant for this compound?
While this compound is designed for targeted delivery, off-target toxicities may still occur, potentially due to low-level SORT1 expression in some normal tissues or premature cleavage of the docetaxel payload in circulation. The toxicities would be expected to be similar in nature to those of conventional taxanes, although hopefully less severe. These include:
-
Hematological Toxicity: Myelosuppression, particularly neutropenia (a decrease in neutrophils), is a common dose-limiting toxicity for taxanes[6][7].
-
Peripheral Neuropathy: Taxane-induced peripheral neuropathy (TIPN) can manifest as numbness, tingling, or pain in the hands and feet[7][8].
-
Gastrointestinal Issues: Nausea, vomiting, and mucositis (mouth sores) can occur[9].
-
Alopecia: Hair loss is a well-known side effect of taxanes[6].
-
Hypersensitivity Reactions: These can occur with taxane administration, though premedication can often manage this risk[8].
Q4: How might this compound overcome common mechanisms of resistance to conventional docetaxel?
Preclinical studies suggest this compound can overcome several key resistance mechanisms[3]. Its rapid, SORT1-mediated internalization allows it to bypass the MDR1 efflux pump, a common mechanism that actively removes chemotherapeutic drugs from cancer cells[1][3]. Additionally, preclinical data indicate that this compound is effective against cancer stem cells and can inhibit vasculogenic mimicry, both of which contribute to tumor resistance and recurrence[1][3].
Q5: What is the role of the immune system in this compound's mechanism of action?
Recent preclinical research has shown that this compound can trigger the cGAS/STING pathway, a component of the innate immune system that detects cytosolic DNA and initiates an anti-tumor immune response[4][10][11]. This leads to increased infiltration of cytotoxic T cells into the tumor microenvironment, suggesting that this compound's efficacy may be due to both direct cytotoxicity and immune system activation[10]. This dual mechanism may explain the prolonged tumor regression seen in some models even after treatment cessation[1].
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
| Problem / Observation | Potential Cause | Suggested Mitigation & Troubleshooting Strategy |
| Higher-than-expected toxicity (e.g., >20% body weight loss, severe neutropenia) in animal models at a given dose. | 1. SORT1 Expression in Normal Tissues: The preclinical model may have significant SORT1 expression in vital organs, leading to on-target, off-tumor toxicity. 2. Premature Payload Release: The linker may be less stable in the specific model's plasma, leading to systemic release of docetaxel. 3. Incorrect Dosing: Calculation error or inappropriate dosing schedule for the model's metabolism. | 1. Verify SORT1 Expression: Perform IHC or qPCR on major organs (liver, spleen, kidney, bone marrow) from the model to assess baseline SORT1 levels. 2. Dose/Schedule Optimization: Reduce the dose or switch from a frequent to an intermittent dosing schedule (e.g., weekly) to allow for recovery between doses. 3. Supportive Care: Consider co-administration of agents like G-CSF to manage neutropenia. 4. Pharmacokinetic Analysis: Measure levels of conjugated this compound vs. free docetaxel in plasma over time. |
| Limited anti-tumor efficacy in a xenograft or syngeneic model despite in vitro potency. | 1. Low or Heterogeneous SORT1 Expression: The tumor model may have insufficient or non-uniform SORT1 expression in vivo, preventing adequate drug uptake. 2. Poor Tumor Penetration: The PDC may not be effectively reaching the tumor core due to vascular or stromal barriers. 3. Immune Component (Syngeneic Models): If the model is immunocompetent, the tumor microenvironment may be highly immunosuppressive, blunting the immune-mediated effects of this compound. | 1. Confirm In Vivo Target Expression: Perform IHC on tumor samples from treated animals to confirm SORT1 is expressed and accessible. 2. Evaluate Combination Therapy: In syngeneic models, combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-L1) to enhance the immune response[10]. 3. Select an Appropriate Model: Use a model with validated high SORT1 expression for initial efficacy studies. |
| Inconsistent results between experimental cohorts. | 1. Variable SORT1 Expression: Tumor cell lines can drift in culture, leading to changes in receptor expression over passages. 2. Animal Health Status: Differences in the health or microbiome of animal cohorts can impact drug metabolism and immune responses. 3. Drug Formulation/Handling: Improper storage or handling of the this compound compound could lead to degradation. | 1. Standardize Cell Culture: Use low-passage cells and periodically verify SORT1 expression via flow cytometry or western blot. 2. Source Animals Consistently: Obtain animals from a reliable vendor and allow for proper acclimatization. 3. Follow Manufacturer's Protocol: Strictly adhere to storage and reconstitution guidelines for the compound. |
Section 3: Data & Experimental Protocols
Data Summary
The following table summarizes key comparative data between conventional docetaxel and this compound based on its proposed mechanism.
| Feature | Conventional Docetaxel | This compound Zendusortide (TH1902) | Rationale for Mitigation of Off-Target Toxicity |
| Payload | Docetaxel | Docetaxel[3] | Same payload, but delivery mechanism differs. |
| Target | Microtubules (non-specific)[12] | SORT1 Receptor (preferentially on cancer cells)[1][3] | Directs payload to cancer cells, reducing systemic exposure. |
| Cellular Uptake | Passive Diffusion | Receptor-Mediated Endocytosis[1][4] | Rapid internalization bypasses efflux pumps and concentrates drug inside target cells. |
| Known Resistance | MDR1 Efflux Pump, Tubulin Mutations[13] | Bypasses MDR1 Efflux Pump in preclinical models[1][3] | Overcomes a major clinical resistance mechanism. |
| Immune Effect | Variable/Complex | Induces cGAS/STING Pathway; increases CD8+ T-cell infiltration[4][10] | Adds a potential second, immune-mediated mechanism of action. |
| Primary Toxicity Profile | Hematological, Neuropathy, GI[9] | Expected to be similar but at a reduced rate due to targeted delivery[5][14] | Lower systemic free drug concentration is expected to reduce damage to healthy tissues. |
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for SORT1 Expression in Preclinical Tumor Tissue
-
Tissue Preparation:
-
Harvest tumor tissue and fix in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section into 4-5 µm slices.
-
Mount sections on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS/Tween-20 (PBST).
-
Block non-specific binding with 5% normal goat serum in PBST for 1 hour.
-
Incubate with primary antibody against SORT1 (use validated antibody at optimized dilution) overnight at 4°C.
-
Rinse with PBST (3x 5 min).
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Rinse with PBST (3x 5 min).
-
-
Detection and Visualization:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Analysis:
-
Score slides based on the percentage of positive tumor cells and staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong).
-
Protocol 2: Assessment of Hematological Toxicity in Mice
-
Study Design:
-
Establish treatment groups (vehicle, this compound doses) with n=5-8 mice per group.
-
Collect a baseline blood sample from all mice before the first dose.
-
-
Dosing:
-
Administer this compound via the appropriate route (e.g., intravenous) according to the planned schedule.
-
-
Blood Collection:
-
Collect ~50-100 µL of blood via submandibular or saphenous vein puncture at specified time points (e.g., nadir at day 7-10 post-dose, and a recovery time point).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure: White Blood Cells (WBC), Neutrophils (NEU), Lymphocytes (LYM), Red Blood Cells (RBC), Hemoglobin (HGB), Platelets (PLT).
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter per group and time point.
-
Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Graph the change in neutrophil counts over time to identify the point of maximum neutropenia (nadir) and subsequent recovery.
-
Section 4: Diagrams and Workflows
This compound Mechanism of Action
Caption: Workflow of this compound from receptor binding to apoptosis induction.
Troubleshooting Workflow for Unexpected In Vivo Toxicity
Caption: Decision tree for investigating causes of unexpected toxicity.
Logical Workflow for Preclinical Model Validation
Caption: Logical steps for validating a model for this compound studies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Theratechnologies Completes Enrollment of First Six Patients in Updated Phase 1 Clinical Trial of this compound Zendusortide in Advanced Ovarian Cancer | Theratechnologies Inc. [theratech.com]
- 3. adcreview.com [adcreview.com]
- 4. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound zendusortide (TH 1902) / Theratechnologies [delta.larvol.com]
- 6. Prevention of Toxicities Induced by Taxanes - Matrix Biomed - Pharmaceutical Research and Development [matrixbiomed.com]
- 7. researchgate.net [researchgate.net]
- 8. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 11. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound zendusortide - Theratechnologies - AdisInsight [adisinsight.springer.com]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. Theratechnologies Announces Preliminary Tolerability and Efficacy Data from Phase 1b, Dose-Ranging Trial of this compound Zendusortide in Patients with Advanced Ovarian Cancer | Nasdaq [nasdaq.com]
Technical Support Center: Optimizing Sudocetaxel Dosage to Minimize Neurotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sudocetaxel in animal studies. The focus is on strategies to optimize dosage while minimizing the common dose-limiting side effect of neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound, like other taxanes, is believed to cause neurotoxicity primarily by stabilizing microtubules.[1][2] This hyperstabilization disrupts normal axonal transport and can lead to neuronal damage.[2] Additionally, taxanes can induce mitochondrial dysfunction and oxidative stress within neurons, contributing to peripheral neuropathy.[3]
Q2: Which animal models are most suitable for studying this compound-induced neurotoxicity?
A2: Rodent models, particularly rats and mice, are the most commonly used for studying chemotherapy-induced peripheral neuropathy (CIPN).[4][5] Both mice and rats of various strains have been utilized, though consistency across laboratories can be an issue.[4] For large-scale genetic or pharmacological screening and in vivo imaging of axon degeneration, zebrafish (Danio rerio) have emerged as a valuable model due to their optical clarity and the conservation of many human disease-causing genes.[6]
Q3: What are the typical behavioral signs of neurotoxicity to monitor in rodent models?
A3: Common behavioral signs of peripheral neuropathy in rodents include:
-
Mechanical allodynia: A painful response to a normally non-painful stimulus, often measured using von Frey filaments.
-
Thermal hyperalgesia: An increased sensitivity to hot or cold stimuli, assessed using tests like the hot plate or cold plate test.
-
Motor coordination deficits: Can be evaluated using a rotarod test.
-
Gait abnormalities: Can be observed and quantified using specialized gait analysis systems.
Q4: Are there any established biomarkers for this compound-induced neurotoxicity?
A4: While research is ongoing, there are no universally established clinical biomarkers for taxane-induced neurotoxicity. Preclinical research often focuses on histological and molecular markers in nervous tissue, such as:
-
Intraepidermal nerve fiber density (IENFD) reduction.
-
Changes in dorsal root ganglia (DRG) neuron morphology.
-
Alterations in markers of oxidative stress and mitochondrial function.[3]
Troubleshooting Guides
Issue 1: High incidence of severe neurotoxicity leading to animal morbidity.
Possible Cause: The initial dosage of this compound is too high for the selected animal model and strain.
Troubleshooting Steps:
-
Review Dosing Literature: Compare your current dosing regimen with published studies for similar taxanes (e.g., paclitaxel, docetaxel) in the same animal model.
-
Dose De-escalation Study: Initiate a dose de-escalation study to identify the maximum tolerated dose (MTD) in your specific animal strain. A suggested starting point is to reduce the dose by 25-50%.
-
Altered Dosing Schedule: Consider splitting the total dose into more frequent, smaller administrations to reduce peak plasma concentrations.
Issue 2: Inconsistent or highly variable neurotoxicity results between animals.
Possible Cause: Variability in drug administration, animal characteristics, or environmental factors.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and accurate drug formulation and administration techniques (e.g., intravenous, intraperitoneal).
-
Control for Biological Variables: Use animals of the same sex, age, and weight range.[4] Be aware that different rodent strains can have varying sensitivities to neurotoxic agents.[5]
-
Environmental Controls: Maintain consistent housing conditions, including temperature, light-dark cycles, and diet, as these can influence animal physiology and stress levels.
Issue 3: Difficulty in detecting early signs of neurotoxicity.
Possible Cause: The behavioral tests being used may not be sensitive enough for early detection.
Troubleshooting Steps:
-
Increase Testing Frequency: Conduct behavioral assessments more frequently, especially in the initial days following this compound administration.
-
Utilize a Battery of Tests: Employ a combination of sensory and motor tests to capture a broader range of neurological deficits.
-
Incorporate Electrophysiology: If available, nerve conduction studies can provide a more direct and sensitive measure of nerve function.
Data Presentation: Comparative Dosing and Neurotoxicity Endpoints
The following table summarizes hypothetical data from a dose-finding study for this compound in C57BL/6 mice to illustrate how to present quantitative data clearly.
| This compound Dose (mg/kg) | Administration Schedule | Mechanical Withdrawal Threshold (g) (Day 14) | Thermal Latency (s) (Day 14) | Motor Coordination (Rotarod, s) (Day 14) |
| Vehicle Control | Every 3 days, 4 cycles | 1.2 ± 0.1 | 10.5 ± 0.8 | 180 ± 15 |
| 10 | Every 3 days, 4 cycles | 0.8 ± 0.2 | 8.2 ± 1.1 | 175 ± 20 |
| 20 | Every 3 days, 4 cycles | 0.4 ± 0.1 | 6.1 ± 0.9 | 150 ± 25 |
| 40 | Every 3 days, 4 cycles | 0.1 ± 0.05 | 4.5 ± 0.7 | 110 ± 30 |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To measure the mechanical withdrawal threshold in response to a tactile stimulus.
Materials:
-
Set of calibrated von Frey filaments.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for animal acclimation.
Procedure:
-
Acclimate the animal in a Plexiglas enclosure on the wire mesh platform for at least 15 minutes before testing.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause a slight buckling and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold.
Protocol 2: Evaluation of Motor Coordination using a Rotarod
Objective: To assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus.
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 2-3 consecutive days prior to the baseline measurement.
-
For testing, place the animal on the rotarod and begin the acceleration protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rotating rod.
-
Perform three trials per animal with a rest period of at least 15 minutes between trials.
-
The average latency to fall is used for analysis.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for a this compound neurotoxicity study.
Caption: Decision-making flowchart for troubleshooting severe neurotoxicity.
References
- 1. Mechanism of taxane neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane‐induced neurotoxicity: Pathophysiology and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing chemotherapy-induced peripheral neuropathy in vivo using non-mammalian animal models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in tumor regression in Sudocetaxel xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sudocetaxel in xenograft models. Our aim is to help you address variability in tumor regression and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TH1902) is an investigational peptide-drug conjugate (PDC). It is designed to target the sortilin (SORT1) receptor, which is overexpressed in various cancer types. The drug consists of a proprietary peptide that binds to SORT1, linked to the cytotoxic agent docetaxel.[1] Upon binding to SORT1 on cancer cells, this compound is internalized. Inside the cell, the linker is cleaved, releasing docetaxel, which then disrupts microtubule function, leading to cell cycle arrest and apoptosis.[1] A key feature of this targeted delivery is its ability to bypass the MDR1 efflux pump, a common mechanism of drug resistance.[1]
Q2: We are observing significant variability in tumor regression between animals in the same treatment group. What are the potential causes?
Variability in tumor regression is a common challenge in xenograft studies and can arise from several factors:
-
Heterogeneity of SORT1 Expression: The primary target of this compound, the SORT1 receptor, can be heterogeneously expressed within a tumor and across different tumors, even of the same cell line.[2] Tumors with lower or more variable SORT1 expression may show a reduced or more varied response to the drug.
-
Animal-to-Animal Variation: Individual animal physiology, including metabolism and immune status (even in immunodeficient mice), can influence drug distribution and efficacy.
-
Tumor Microenvironment: Differences in tumor vascularization, interstitial fluid pressure, and the composition of the extracellular matrix can affect the delivery of this compound to cancer cells.
-
Technical Variability: Inconsistencies in tumor cell implantation, drug administration (e.g., injection site, volume), and tumor measurement can introduce significant variability.
-
Docetaxel Resistance: Pre-existing or acquired resistance to docetaxel, the cytotoxic payload, can lead to a lack of response in some tumors.
Q3: How can we minimize experimental variability in our this compound xenograft studies?
Minimizing variability requires careful planning and execution of your experiments:
-
Standardize Protocols: Adhere strictly to standardized protocols for cell culture, tumor implantation, drug preparation and administration, and tumor measurement.
-
Animal Husbandry: Ensure consistent housing conditions, diet, and handling for all animals in the study.
-
Tumor Inoculation: Use a consistent number of viable cells for inoculation and implant them in the same anatomical location for each animal.
-
Randomization: Randomize animals into treatment and control groups once tumors reach a predetermined size.
-
Blinding: Whenever possible, blind the personnel who are measuring tumors and assessing outcomes to the treatment groups.
-
Quality Control of this compound: Ensure the proper storage and handling of this compound to maintain its stability and activity.
Q4: What are the recommended tumor models for this compound studies?
This compound has shown efficacy in preclinical xenograft models of various cancers with high SORT1 expression, including:
It is crucial to select cell lines or patient-derived xenograft (PDX) models with confirmed high expression of the SORT1 receptor for your studies.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in tumor growth within the control group. | 1. Inconsistent number or viability of implanted tumor cells. 2. Variation in animal health or stress levels. 3. Suboptimal tumor implantation technique. | 1. Ensure accurate cell counting and viability assessment before implantation. 2. Acclimatize animals properly and maintain consistent housing conditions. 3. Standardize the injection volume, site, and technique. |
| Lack of significant tumor regression in the this compound treatment group. | 1. Low or absent SORT1 expression in the tumor model. 2. Development of resistance to docetaxel. 3. Inadequate drug dosage or administration schedule. 4. Poor drug penetration into the tumor. | 1. Verify SORT1 expression in your tumor model using immunohistochemistry (IHC) or Western blot. 2. Consider using a different tumor model or investigating mechanisms of docetaxel resistance. 3. Review the literature for optimal dosing regimens or perform a dose-response study. 4. Assess tumor vascularization and consider strategies to improve drug delivery. |
| Initial tumor regression followed by rapid regrowth. | 1. Presence of a drug-resistant cancer stem cell population. 2. Insufficient duration of treatment. 3. Activation of alternative survival pathways. | 1. Investigate markers of cancer stem cells in your tumor model. 2. Consider extending the treatment duration or exploring maintenance therapy. 3. Analyze signaling pathways that may be activated in response to treatment. |
| Inconsistent tumor measurements. | 1. Inexperienced personnel performing measurements. 2. Irregular tumor shape. 3. Use of imprecise measurement tools. | 1. Provide thorough training on caliper use and tumor measurement techniques. 2. Use two-dimensional measurements (length and width) and a consistent formula for volume calculation. 3. Utilize digital calipers for more accurate and consistent readings. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | IV, weekly | - | [1] |
| Docetaxel | 15 mg/kg | IV, weekly (3 treatments) | Partial Inhibition | [1] |
| This compound (TH1902) | 35 mg/kg | IV, weekly (3 treatments) | Significant Inhibition | [1] |
| This compound (TH1902) | 35 mg/kg | IV, weekly (6 treatments) | Complete Regression | [1] |
Table 2: Clinical Response to this compound in a Phase 1 Study (Dose Expansion Cohort at 300 mg/m²)
| Tumor Type | Number of Patients | Best Overall Response (BOR) | Reference |
| Ovarian Cancer | 6 | 1 Partial Response (PR), 4 Stable Disease (SD) | |
| Triple-Negative Breast Cancer (TNBC) | 4 | 3 Stable Disease (SD) | |
| Prostate Cancer | 2 | 1 Partial Response (PR) |
Experimental Protocols
Protocol: this compound Efficacy Study in a Subcutaneous Xenograft Model
This protocol is adapted from preclinical studies evaluating this compound (TH1902).[1]
1. Cell Culture and Preparation:
- Culture a human cancer cell line with confirmed high SORT1 expression (e.g., MDA-MB-231 for TNBC) in appropriate media.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend cells at a concentration of 5 x 10⁶ cells per 100 µL in a 1:1 mixture of serum-free media and Matrigel.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
- Acclimatize animals to the facility for at least one week before the study begins.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Drug Preparation and Administration:
- This compound (TH1902): Reconstitute and dilute to the desired concentration (e.g., 35 mg/kg) in a suitable vehicle as per the manufacturer's instructions.
- Docetaxel: Prepare a formulation for intravenous injection (e.g., solubilized in ethanol and polysorbate 80, then diluted in D5W) at the desired concentration (e.g., 15 mg/kg).[1]
- Vehicle Control: Prepare the vehicle solution used for the drug dilutions.
- Administer the treatments via intravenous (IV) injection into the tail vein, typically on a weekly schedule for a predetermined number of cycles (e.g., 3 or 6 weeks).
5. Efficacy Evaluation and Endpoint:
- Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
- The primary endpoint is typically tumor growth inhibition.
- Euthanize animals when tumors reach a predetermined maximum size, or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
- At the end of the study, tumors can be excised for further analysis (e.g., histology, immunohistochemistry, Western blot).
Visualizations
References
Technical Support Center: Managing Acquired Resistance to Sudocetaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Sudocetaxel in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound zendusortide is an investigational peptide-drug conjugate (PDC). It consists of two molecules of the chemotherapeutic agent docetaxel linked to a peptide that targets the sortilin (SORT1) receptor.[1] This receptor is often overexpressed in cancer cells compared to normal tissues.[1] The targeted delivery via SORT1 allows for rapid internalization of the drug into cancer cells, where the docetaxel payload is released, leading to microtubule disruption and cell death.[1] Preclinical studies suggest this mechanism can bypass the common multidrug resistance 1 (MDR1) efflux pump.[1]
Q2: What are the known mechanisms of acquired resistance to taxanes like docetaxel?
Acquired resistance to taxanes, the class of drugs to which docetaxel belongs, is a complex process involving multiple potential mechanisms. These can include:
-
Upregulation of drug efflux pumps: Increased expression of proteins like P-glycoprotein (ABCB1) can actively pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Alterations in microtubule dynamics: Changes in the composition or regulation of β-tubulin isoforms can make microtubules less sensitive to the stabilizing effects of docetaxel.[2][3]
-
Dysregulation of apoptotic pathways: Alterations in key apoptotic signaling molecules can make cancer cells less prone to undergo programmed cell death in response to drug-induced damage.[4]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt/mTOR and Wnt/β-catenin can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[5][6][7]
-
Epithelial-to-mesenchymal transition (EMT): This process can confer a more resistant and migratory phenotype to cancer cells.[4]
Q3: How does the cGAS-STING pathway relate to this compound treatment and resistance?
This compound has been shown to trigger the cGAS-STING pathway, which is a component of the innate immune system that detects cytosolic DNA.[8][9] This activation can contribute to the anti-tumor effects of the drug by promoting an immune response.[8][9] However, emerging research suggests that cancer cells can also hijack the cGAS-STING pathway to promote their own survival and develop drug resistance.[10][11] This cancer cell-autonomous response can counteract the stress induced by chemotherapy.[10][11]
Q4: How long does it typically take to develop a this compound-resistant cell line in vitro?
The development of a drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months.[7][12] The exact timeline depends on several factors, including the parental cell line's sensitivity to the drug, the drug concentration strategy used, and the treatment intervals.[12]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Verify Resistance: Perform an IC50 assay to quantify the level of resistance compared to the parental cell line. A significant increase (typically 3-fold or more) confirms resistance.[13][14] 2. Isolate Clones: Use limiting dilution to isolate and expand single-cell clones from the resistant population. This allows for the study of specific resistance mechanisms. 3. Investigate Mechanisms: Analyze the expression of common resistance markers such as ABCB1 (P-glycoprotein). Evaluate changes in key signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin) via Western blot or other relevant assays. |
| Instability of the resistant phenotype. | 1. Maintain Drug Pressure: Some resistant cell lines require continuous exposure to a low dose of the drug to maintain their resistant phenotype.[7] 2. Periodic Re-selection: If continuous exposure is not feasible, periodically re-expose the cells to a higher concentration of this compound to select for the resistant population.[7] 3. Cryopreserve Stocks: Maintain well-characterized, low-passage stocks of the resistant cell line to ensure experimental reproducibility. |
| Cell culture artifacts. | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[15] 2. Cell Line Authentication: Periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling to rule out cross-contamination. |
Issue 2: High degree of heterogeneity in the response of the resistant cell population.
| Possible Cause | Suggested Solution |
| Mixed population of resistant and sensitive cells. | 1. Single-Cell Cloning: As mentioned above, perform limiting dilution to isolate and characterize individual clones. This will allow you to work with a more homogeneous population. 2. Flow Cytometry-Based Sorting: If a specific marker for resistance is identified (e.g., high ABCB1 expression), use fluorescence-activated cell sorting (FACS) to enrich for the resistant population. |
| Multiple co-existing resistance mechanisms. | 1. Multi-Omics Analysis: Employ transcriptomic (RNA-seq) and proteomic approaches to get a comprehensive view of the molecular changes in the resistant cells. This can help identify multiple altered pathways. 2. Combination Therapies: Based on the identified mechanisms, test the efficacy of this compound in combination with inhibitors of the identified resistance pathways (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated). |
Data Presentation: Expected Changes in IC50 Values
The development of acquired resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug.
| Cell Line Type | Expected IC50 Range for Docetaxel | Expected Fold Increase in IC50 |
| Parental (Sensitive) | 0.1 - 10 nM | N/A |
| This compound-Resistant | 10 nM - >1 µM | 3 to >100-fold[13] |
Note: These are generalized ranges based on docetaxel resistance. The specific IC50 values will vary depending on the cell line and the specific protocol used to induce resistance.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a this compound-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Parental IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium. A common strategy is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This may take several passages. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Establishment of Resistance: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Characterization: Once a resistant population is established, perform an IC50 assay to quantify the degree of resistance. It is recommended to isolate single-cell clones for further, more detailed characterization.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development and at a low passage number after establishment to ensure a stable and reproducible source of cells.
Protocol 2: Analysis of Signaling Pathway Activation by Western Blot
This protocol provides a general method for assessing the activation state of key signaling pathways implicated in drug resistance.
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Thaw cell lysates on ice and determine the protein concentration of each sample using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels or other proteins, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-Akt or a loading control like β-actin).
Mandatory Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: The PI3K/Akt pathway promotes cell survival and can contribute to drug resistance.
Caption: The Wnt/β-catenin pathway, when activated, can drive the expression of pro-survival genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Survival of docetaxel-resistant prostate cancer cells in vitro depends on phenotype alterations and continuity of drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Docetaxel Resistance in Castration-Resistant Prostate Cancer: Transcriptomic Determinants and the Effect of Inhibiting Wnt/β-Catenin Signaling by XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]
- 7. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer cell-autonomous cGAS-STING response confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sudocetaxel Quantification in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudocetaxel quantification in complex biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in biological matrices?
A1: The most widely accepted and robust method for quantifying this compound and other taxanes in biological matrices like plasma, serum, and tissue homogenates is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the drug in a complex sample environment.[2]
Q2: What are the major challenges encountered during the bioanalysis of this compound?
A2: Researchers may face several challenges, including:
-
Matrix Effects: Endogenous components of the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement and inaccurate quantification.[2][4]
-
Low Recovery: Inefficient extraction of this compound from the matrix can result in low recovery and underestimation of its concentration.[5]
-
Analyte Stability: this compound may degrade during sample collection, processing, or storage, affecting the accuracy of the results.[6][7]
-
Selection of a suitable Internal Standard (IS): An appropriate IS is critical for correcting variability in sample preparation and instrument response.[8][9][10]
-
Method Validation: Ensuring the bioanalytical method is accurate, precise, selective, and robust according to regulatory guidelines can be a complex process.[11][12][13]
Q3: How can I minimize matrix effects in my this compound assay?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[14][15][16] Protein precipitation is a simpler but potentially less clean method.[15]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.[17]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[8][18] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from this compound.[8]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects.[19]
Q4: What are the key considerations for sample handling and storage to ensure this compound stability?
A4: To maintain the integrity of your samples, follow these guidelines:
-
Anticoagulant Selection: If collecting plasma, choose an anticoagulant (e.g., K3EDTA) that does not interfere with the assay.[12]
-
Prompt Processing: Process blood samples to plasma or serum as soon as possible after collection.[7]
-
Storage Conditions: Store samples at appropriate temperatures, typically -20°C or -80°C, to minimize degradation.[7] Conduct freeze-thaw stability experiments to assess the impact of temperature cycles on this compound concentration.[20]
-
Light Protection: Protect samples from light if this compound is known to be light-sensitive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure proper ionization of this compound.- Use a new column or a guard column.- Dilute the sample extract before injection. |
| Low Signal Intensity or No Peak | - Inefficient extraction- Analyte degradation- Instrument sensitivity issues | - Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent).[5]- Investigate sample stability at each step of the process.[6]- Check MS parameters (e.g., ionization source settings, collision energy). |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Matrix effects- Unstable internal standard | - Automate sample preparation steps where possible.[14]- Implement strategies to minimize matrix effects (see FAQ 3).[4]- Ensure the internal standard is added consistently and is stable throughout the process.[8] |
| Inaccurate Results (Poor Accuracy) | - Improper calibration curve- Interference from metabolites or other compounds- Incorrect internal standard concentration | - Prepare calibrators in the same matrix as the samples.[19]- Improve chromatographic resolution to separate interfering peaks.[17]- Verify the concentration and addition of the internal standard. |
| Carryover in Blank Samples | - Contamination in the LC system- Autosampler needle wash is insufficient | - Use a stronger needle wash solution.- Inject several blank samples after a high-concentration sample.[5]- Check for sources of contamination in the LC-MS system.[21][22] |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of Docetaxel, a compound structurally and functionally similar to this compound, in human plasma using LC-MS/MS. This data can serve as a benchmark for developing and validating a this compound quantification method.
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [23] |
| Intra-day Precision (%CV) | ≤ 8.8% | [23] |
| Inter-day Precision (%CV) | ≤ 7.0% | [1] |
| Accuracy (% Bias) | -4.6% to 4.2% | [1] |
| Extraction Recovery | ~109% | [23] |
| Internal Standard | Paclitaxel | [1][23] |
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting taxanes from plasma.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., Paclitaxel in acetonitrile).[23]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of taxanes.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[23]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Visualizations
Experimental Workflow for this compound Quantification
Workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
Troubleshooting low recovery issues.
Signaling Pathway of this compound Zendusortide (TH1902)
This compound Zendusortide (TH1902) is a conjugate of a peptide designed to target sortilin (SORT1) receptors, which are overexpressed on various cancer cells, and the chemotherapeutic agent docetaxel. Recent research has shown that TH1902 can trigger the cGAS/STING pathway, a component of the innate immune system, which can enhance anti-tumor immunity.[24]
This compound and the cGAS/STING pathway.
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. Stability of drug concentrations in plasma stored in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Home - Cerilliant [cerilliant.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijstr.org [ijstr.org]
- 16. Liquid-solid sample preparation in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 23. tools.thermofisher.cn [tools.thermofisher.cn]
- 24. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sudocetaxel Demonstrates Superior In Vivo Efficacy Over Free Docetaxel in Preclinical Cancer Models
For Immediate Release
MONTREAL, QC – Preclinical in vivo studies have demonstrated that Sudocetaxel (also known as this compound Zendusortide or TH1902), a novel peptide-drug conjugate (PDC), exhibits significantly greater antitumor efficacy compared to free docetaxel in various cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of this compound as a more effective therapeutic strategy.
This compound is a first-in-class PDC that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of tumors.[1] This targeted delivery system is designed to enhance the therapeutic window of docetaxel by delivering the cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.
Superior Tumor Growth Inhibition
In a head-to-head comparison in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells, this compound, administered at a 35 mg/kg dose, resulted in complete and sustained tumor regression. In contrast, free docetaxel, administered at its maximum tolerated dose (MTD) of 15 mg/kg, only achieved a 50% inhibition of tumor growth.[2][3]
Similar superior efficacy was observed in xenograft models of human triple-negative breast cancer stem-like cells (hTNBCSC) and human ovarian cancer stem-like cells (hOvCSC). In these models, this compound led to approximately 80% tumor growth inhibition, whereas free docetaxel at an equivalent dose only achieved about 35% inhibition.[4] Furthermore, in a murine B16-F10 melanoma syngeneic tumor model, a weekly administration of this compound demonstrated superior tumor growth inhibition compared to docetaxel.[5][6][7]
Quantitative Comparison of In Vivo Efficacy
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition | Source |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | This compound (TH1902) | 35 mg/kg | Complete and sustained regression | [2][3] |
| Free Docetaxel | 15 mg/kg (MTD) | ~50% | [2][3] | |
| Human Triple-Negative Breast Cancer Stem-like Cells (hTNBCSC Xenograft) | This compound (TH1902) | 15 mg/kg (docetaxel equivalent) | ~80% | [4] |
| Free Docetaxel | 15 mg/kg | ~35% | [4] | |
| Human Ovarian Cancer Stem-like Cells (hOvCSC Xenograft) | This compound (TH1902) | 15 mg/kg (docetaxel equivalent) | ~80% | [4] |
| Free Docetaxel | 15 mg/kg | ~35% | [4] | |
| Melanoma (B16-F10 Syngeneic Model) | This compound (TH1902) | Not specified | Superior to docetaxel | [5][6][7] |
| Free Docetaxel | Not specified | - | [5][6][7] |
Differentiated Mechanisms of Action
Free docetaxel functions by binding to microtubules, stabilizing them, and preventing their disassembly, which is crucial for cell division.[5][8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
This compound, on the other hand, has a multi-faceted mechanism of action. As a PDC, it leverages the overexpression of the SORT1 receptor on cancer cells for targeted delivery.[1][9] Upon internalization, the linker is cleaved, releasing the docetaxel payload inside the cancer cell.[1] This targeted approach is designed to bypass multidrug resistance mechanisms, such as the MDR1 efflux pump.[9]
Interestingly, recent studies have revealed that this compound also modulates the tumor microenvironment. It has been shown to trigger the cGAS/STING pathway, a key component of the innate immune system, leading to an anti-tumor immune response.[5][6][7] This was evidenced by increased infiltration of CD45 leukocytes, including tumor-infiltrating lymphocytes and tumor-associated macrophages, within the tumor.[5][6]
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
Animal Models:
-
TNBC Xenograft Model: Immunocompromised nude mice were implanted with MDA-MB-231 human breast cancer cells.[6][7]
-
Cancer Stem-like Cell Xenograft Models: Immunosuppressed nude mice were xenografted with human triple-negative breast cancer stem cells (hTNBCSC) or human ovarian cancer stem cells (hOvCSC).[4]
-
Melanoma Syngeneic Model: Immunocompetent mice were used for the B16-F10 melanoma model.[5][6][7]
Drug Administration:
-
Route: Intravenous (IV) bolus injections were administered.[4][7]
-
Dosing and Schedule:
-
In the MDA-MB-231 model, docetaxel was administered at its maximum tolerated dose (MTD) of 15 mg/kg/week for three treatments. This compound was given at 35 mg/kg/week for three or six treatments.[6][7]
-
In the hTNBCSC and hOvCSC models, both this compound (at a docetaxel equivalent dose) and free docetaxel were administered weekly for three cycles at 15 mg/kg.[4]
-
Efficacy Assessment:
-
Tumor growth was monitored, and tumor volume was measured at specified intervals.
Visualizing the Mechanisms
Caption: Comparative workflow of this compound and free docetaxel.
Caption: Generalized workflow for in vivo efficacy studies.
Caption: Signaling pathways affected by this compound and Docetaxel.
References
- 1. This compound zendusortide (TH1902), a novel sortilin-receptor (SORT1)-targeting peptide-drug-conjugate (PDC) in patients (pts) with advanced solid tumors: Results from part 1 (dose-escalation) of a phase 1, open-label study. - ASCO [asco.org]
- 2. oncozine.com [oncozine.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 7. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triple-hit therapeutic approach for triple negative breast cancers using docetaxel nanoparticles, EN1-iPeps and RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Sudocetaxel and Other Taxane-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapeutics, taxane-based antibody-drug conjugates (ADCs) represent a promising class of agents designed to deliver potent cytotoxic payloads directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. This guide provides a detailed preclinical comparison of Sudocetaxel (also known as TH1902), a novel sortilin-targeting peptide-drug conjugate, with other notable taxane-based ADCs that have been evaluated in preclinical settings.
Executive Summary
This compound distinguishes itself from other taxane-based ADCs through its unique targeting mechanism and its ability to modulate the tumor microenvironment. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative overview of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy. This compound demonstrates potent anti-tumor activity in a variety of cancer models, including those resistant to conventional taxanes, and exhibits a unique capability to induce an immune response within the tumor. The following sections provide a detailed breakdown of the available preclinical data, experimental protocols, and visual representations of the key mechanisms and workflows.
Mechanism of Action: A Comparative Overview
Taxane-based ADCs primarily exert their cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, the targeting moiety and linker technology significantly influence their specificity and efficacy.
This compound (TH1902) is a peptide-drug conjugate that utilizes a proprietary peptide to target the sortilin (SORT1) receptor, which is overexpressed in various cancer types. Upon binding to SORT1, this compound is internalized, and the docetaxel payload is released within the cancer cell. A key differentiator of this compound is its ability to activate the cGAS/STING pathway, leading to an innate immune response within the tumor microenvironment. This dual mechanism of direct cytotoxicity and immune activation suggests its potential for combination therapies with checkpoint inhibitors.[1][2][3]
Other Taxane-Based ADCs typically employ monoclonal antibodies to target well-established tumor-associated antigens such as HER2, EGFR, or TROP-2. The choice of antibody dictates the tumor types the ADC can target. For instance, HER2-targeting taxane ADCs are designed for HER2-positive cancers like breast and gastric cancer, while EGFR- and TROP-2-targeting ADCs have broader potential applications across various epithelial cancers. The payload, which can be paclitaxel, docetaxel, or cabazitaxel, is attached via a linker that is designed to be stable in circulation and release the drug upon internalization into the target cell.
Figure 1: Comparative signaling pathways of this compound and other taxane-based ADCs.
In Vitro Cytotoxicity
The in vitro potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| ADC Platform | Target | Payload | Cell Line | Cancer Type | IC50 | Reference |
| This compound (TH1902) | SORT1 | Docetaxel | MDA-MB-231 | Triple-Negative Breast Cancer | Potent antiproliferative activity | [4] |
| B16-F10 | Melanoma | Potent antiproliferative activity | [1][3] | |||
| HER2-Targeting ADC (e.g., MRG002) | HER2 | MMAE | SK-BR-3 | HER2+ Breast Cancer | Sub-nanomolar | [5] |
| BT-474 | HER2+ Breast Cancer | Sub-nanomolar | [5] | |||
| NCI-N87 | HER2+ Gastric Cancer | Sub-nanomolar | [5] | |||
| EGFR-Targeting ADC (e.g., PanP-DM1) | EGFR | DM1 | A431 | Squamous Cell Carcinoma | Potently cytotoxic post-activation | [4] |
| TROP-2-Targeting ADC (e.g., hIMB1636-LDP-AE) | TROP-2 | Lidamycin | Various | Breast and Lung Cancer | Sub-nanomolar | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
The anti-tumor activity of taxane-based ADCs is assessed in vivo using various animal models, most commonly xenograft models where human cancer cells are implanted into immunocompromised mice.
| ADC Platform | Target | Payload | Animal Model | Cancer Type | Key Findings | Reference |
| This compound (TH1902) | SORT1 | Docetaxel | MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Complete and sustained tumor regression.[4] Superior to docetaxel alone.[4] | [1][3][4] |
| HER2+ Trastuzumab-Resistant Xenograft | HER2+ Breast Cancer | Superior activity compared to trastuzumab + docetaxel combination.[4] | [4] | |||
| B16-F10 Syngeneic | Melanoma | Superior tumor growth inhibition compared to docetaxel.[1][3] Increased immune cell infiltration.[1][4] | [1][3][4] | |||
| HER2-Targeting ADC (e.g., MRG002) | HER2 | MMAE | Breast and Gastric Cancer PDX models | HER2+ Breast and Gastric Cancer | Significant tumor regression in high and medium-to-low HER2 expressing models.[5] | [5] |
| EGFR-Targeting ADC (e.g., PanP-DM1) | EGFR | DM1 | A431 Xenograft | Squamous Cell Carcinoma | Significantly more effective in eradicating EGFR-overexpressing tumors in vivo.[4] | [4] |
| TROP-2-Targeting ADC (e.g., hIMB1636-LDP-AE) | TROP-2 | Lidamycin | Breast and Lung Cancer Xenografts | Breast and Lung Cancer | Potent inhibition of tumor growth.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight to allow for attachment.[7][8]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC or control compounds and incubated for a period of 48 to 144 hours.[7][8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours, allowing viable cells to convert MTT into formazan crystals.[7][8]
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01M HCl) is added to dissolve the formazan crystals.[7][8]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7][8]
Figure 2: General workflow for an in vitro MTT cytotoxicity assay.
In Vivo Xenograft Study
These studies evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1x10^5 to 1x10^7 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The ADC, vehicle control, or comparator drug is administered, typically intravenously, at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Figure 3: General workflow for an in vivo xenograft efficacy study.
Conclusion
The preclinical data available to date suggest that this compound is a promising taxane-based peptide-drug conjugate with a unique mechanism of action that extends beyond direct cytotoxicity to include immune modulation. While other taxane-based ADCs targeting antigens like HER2, EGFR, and TROP-2 have also demonstrated significant preclinical anti-tumor activity, this compound's targeting of the SORT1 receptor and its ability to activate the cGAS/STING pathway represent a novel approach in this class of therapeutics. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and safety of these promising agents and to identify the patient populations most likely to benefit from each specific therapy. This guide serves as a foundational resource for researchers and drug developers in the field of targeted oncology, providing a structured overview of the current preclinical landscape of taxane-based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new TROP2-targeting antibody-drug conjugate shows potent antitumor efficacy in breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validating SORT1 as a Predictive Biomarker for Sudocetaxel Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sudocetaxel Zendusortide (formerly TH1902), a novel peptide-drug conjugate (PDC), against conventional taxanes, focusing on the role of Sortilin (SORT1) as a predictive biomarker for its therapeutic efficacy. We present supporting experimental data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction to this compound Zendusortide and the SORT1 Target
Sortilin (SORT1) is a transmembrane receptor involved in intracellular protein sorting and trafficking.[1] Its expression is significantly upregulated in a wide range of solid tumors, including ovarian, endometrial, triple-negative breast (TNBC), colorectal, and pancreatic cancers, compared to healthy tissues.[2] This overexpression is often associated with aggressive disease and poor prognosis, making SORT1 an attractive target for anticancer therapies.[2]
This compound zendusortide is a first-in-class PDC that capitalizes on this differential expression. It consists of two docetaxel molecules conjugated via a cleavable linker to a proprietary peptide, TH19P01, which targets the SORT1 receptor.[1][3] This targeted delivery system aims to enhance the therapeutic window of docetaxel by increasing its concentration within cancer cells while minimizing systemic toxicity.[1] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound zendusortide for the treatment of SORT1-positive recurrent advanced solid tumors refractory to standard therapy.[2][4]
Mechanism of Action: A Targeted Approach
The primary mechanism of this compound zendusortide relies on a SORT1-dependent internalization process. This targeted uptake offers several advantages over untargeted chemotherapy:
-
Enhanced Drug Delivery: The peptide component of this compound binds to SORT1 on the cancer cell surface, leading to rapid internalization of the conjugate via the endosomal/lysosomal pathway.[1][5]
-
Intracellular Payload Release: Once inside the lysosome, the linker is cleaved, releasing the docetaxel payload directly at its site of action—the microtubules.[4]
-
Bypassing Resistance Mechanisms: Preclinical models suggest that this rapid internalization helps to bypass the multidrug resistance 1 (MDR1) efflux pump, a common mechanism of resistance to taxanes.[1][4]
-
Immune System Activation: Recent studies have shown that this compound zendusortide can induce an immune response by activating the cGAS/STING pathway, leading to increased infiltration of cytotoxic T-cells into the tumor microenvironment.[6][7][8]
Below is a diagram illustrating the proposed mechanism of action.
Comparative Performance Data
Preclinical Efficacy
Preclinical studies in various SORT1-positive xenograft models have demonstrated the superior anti-tumor activity of this compound zendusortide compared to conventional docetaxel.
| Model | Treatment Group | Dose | Tumor Growth Inhibition | Outcome | Reference |
| TNBC (MDA-MB-231) | Docetaxel | 15 mg/kg (MTD) | ~50% | Partial Inhibition | [5] |
| This compound (TH1902) | 35 mg/kg (equivalent to 15 mg/kg docetaxel) | Not specified | Complete Tumor Regression | [5] | |
| Her2+ Breast (HCC-1954) | Docetaxel | Not specified | Not specified | Partial Inhibition | [5] |
| Herceptin | Not specified | Not specified | Partial Inhibition | [5] | |
| This compound (TH1902) | Not specified | Not specified | Complete Tumor Regression | [5] | |
| TNBC Stem-like Cells | Docetaxel | 15 mg/kg | ~35% | Partial Inhibition | [9] |
| This compound (TH1902) | 15 mg/kg | ~80% | Significant Inhibition | [9] | |
| Ovarian Cancer Stem-like Cells | Docetaxel | 15 mg/kg | ~35% | Partial Inhibition | [9] |
| This compound (TH1902) | 15 mg/kg | ~80% | Significant Inhibition | [9] |
Clinical Performance (Phase 1 Trial - NCT04706962)
The first-in-human Phase 1 trial evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound zendusortide in patients with advanced solid tumors refractory to standard therapies.
Part 1: Dose-Escalation Study Summary
| Parameter | Value | Reference |
| Enrolled Patients | 18 | [3] |
| Tumor Types | Ovarian (6), Endometrial (1), Cervical (1), Prostate (3), ER+/Her2+ BC (3), Melanoma (3), NSCLC (1) | [3] |
| Average Prior Regimens | 8 (range: 3-20) | [3] |
| Dose Levels Studied | 30-420 mg/m² Q3W | [3] |
| Maximum Tolerated Dose | Dose reduced to 300 mg/m² due to toxicities at 420 mg/m² | [3] |
| Clinical Benefit (in 15 evaluable patients) | 10 patients (1 Partial Response, 9 Stable Disease) | [3] |
| Partial Response (PR) | 1 prostate cancer patient (53% decrease in target lesion) | [3] |
| Stable Disease (SD) | - Endometrial cancer: 233 days- Ovarian cancer: 295 days- Prostate cancer: 119 days | [6] |
Part 3: Dose-Optimization in Advanced Ovarian Cancer
| Arm | Dose | Key Efficacy Observations (in 6 evaluable pts) | CA125 Reduction | Reference |
| Arm A | 1.75 mg/kg/wk | Minimal efficacy, no tumor shrinkage. | 1 patient had a 34% reduction. | [10] |
| Arm B | 2.50 mg/kg/wk | 3 of 6 patients had tumor shrinkage (25% and 27% RECIST 1.1 reduction in 2 patients). One patient had complete resolution of a liver lesion. | 4 of 6 patients had reductions of 15-57%. | [10] |
Alternative Biomarkers for Taxane Sensitivity
While SORT1 is a specific predictive biomarker for this compound, the broader field of taxane-based chemotherapy has explored other potential biomarkers for predicting patient response. These are not direct alternatives for guiding this compound therapy but represent other strategies in the field.
-
Gene Expression Signatures: Studies have identified multi-gene signatures (e.g., ELF5, SCUBE2, NFIB) to predict response to taxane-based neoadjuvant chemotherapy in breast cancer.[11]
-
Drug Efflux Transporters: Overexpression of proteins like ABCB1 (MDR1) is a known mechanism of resistance to taxanes.[11]
-
Metabolic Pathway Genes: Expression levels of genes in the pyrimidine metabolic pathway, such as DPYD and GGH, have been investigated as potential predictive markers for S-1, an oral fluoropyrimidine, versus taxanes.
Experimental Protocols
SORT1 Immunohistochemistry (IHC) for Tissue Analysis
This protocol outlines the general steps for detecting SORT1 expression in formalin-fixed paraffin-embedded (FFPE) tumor tissues.
-
Tissue Preparation: Obtain 4-7 μm thick sections of FFPE tumor tissue on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) or Tris-EDTA (pH 8.0) at >98°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a suitable blocking serum.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against SORT1 (e.g., polyclonal anti-SORT1 antibody, Abcam ab16640, diluted 1:200) overnight at 4°C.[6][12]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Use a chromogen like DAB (3,3'-Diaminobenzidine) to visualize the staining.
-
Counterstaining: Counterstain nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Scoring: Evaluate SORT1 staining using an Immunohistochemical Score (IHS) system, which multiplies the staining intensity (0-3) by the percentage of positive cells, resulting in a score from 0 to 12.[6]
In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound zendusortide in a mouse xenograft model.
-
Cell Culture: Culture a SORT1-positive human cancer cell line (e.g., MDA-MB-231 for TNBC).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Docetaxel, this compound).
-
Treatment Administration: Administer treatments intravenously (IV) according to the planned schedule (e.g., weekly for three cycles).[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Analyze tumor weight and calculate tumor growth inhibition for each group.
cGAS/STING Pathway Activation Analysis
Recent evidence suggests this compound's mechanism involves immune activation.
Conclusion
The available preclinical and clinical data strongly support the role of SORT1 as a predictive biomarker for sensitivity to this compound zendusortide. By targeting the overexpressed SORT1 receptor, this compound achieves superior anti-tumor efficacy compared to unconjugated docetaxel in SORT1-positive models, including chemoresistant cancer stem-like cells.[9] The targeted mechanism allows for enhanced intracellular drug delivery and the potential to overcome key resistance pathways.[1][4] Early clinical data are promising, demonstrating manageable safety and signs of durable disease control in a heavily pretreated patient population.[3][6] The validation of SORT1 expression in patient tumors is a critical step for identifying individuals most likely to benefit from this novel therapeutic approach, paving the way for a more personalized treatment strategy in oncology.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Theratechnologies Completes Enrollment of First Six Patients in Updated Phase 1 Clinical Trial of this compound Zendusortide in Advanced Ovarian Cancer | Theratechnologies Inc. [theratech.com]
- 3. This compound zendusortide (TH1902), a novel sortilin-receptor (SORT1)-targeting peptide-drug-conjugate (PDC) in patients (pts) with advanced solid tumors: Results from part 1 (dose-escalation) of a phase 1, open-label study. - ASCO [asco.org]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]
- 8. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Identified the novel resistant biomarkers for taxane-based therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Overcoming Docetaxel Resistance: A Comparative Analysis of Cabazitaxel's Cross-Resistance Profile
A guide for researchers and drug development professionals on the efficacy of next-generation taxanes in docetaxel-resistant cancer models.
The development of resistance to docetaxel, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge.[1][2] This guide provides a comparative analysis of Cabazitaxel, a next-generation taxane, and its cross-resistance profile in cancer models that have developed resistance to docetaxel. This analysis is based on preclinical and clinical data, offering insights into the mechanisms of action and potential therapeutic advantages of Cabazitaxel in the face of docetaxel resistance.
Mechanisms of Docetaxel Resistance
Docetaxel exerts its anticancer effects by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][3][4] However, cancer cells can develop resistance to docetaxel through various mechanisms, which can be broadly categorized as:
-
Alterations in the Drug Target: Changes in the expression of β-tubulin isotypes or mutations in the tubulin gene can reduce the binding affinity of docetaxel to microtubules, thereby diminishing its stabilizing effect.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, actively pumps docetaxel out of the cancer cells, reducing its intracellular concentration and efficacy.[5][6]
-
Evasion of Apoptosis: Cancer cells can acquire defects in apoptotic pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2, which allows them to survive docetaxel-induced cellular stress.[1][7]
-
Activation of Survival Signaling Pathways: Pathways like PI3K/Akt can be hyperactivated in resistant cells, promoting cell survival and proliferation despite the presence of docetaxel.[3]
Cabazitaxel: A Next-Generation Taxane
Cabazitaxel is a semi-synthetic taxane designed to have low affinity for P-glycoprotein, a key mechanism of docetaxel resistance.[8] This characteristic allows Cabazitaxel to maintain its cytotoxic activity in tumor cells that overexpress P-gp and have developed resistance to docetaxel.
Below is a comparative summary of the preclinical activity of Cabazitaxel in docetaxel-resistant cancer models.
Comparative Efficacy in Docetaxel-Resistant Models
| Cancer Model | Docetaxel IC50 (nmol/L) | Cabazitaxel IC50 (nmol/L) | Fold-Difference in Potency | Key Resistance Mechanism | Reference |
| Chemotherapy-Resistant Tumor Cells | 0.17 - 4.01 µmol/L | 0.013 - 0.414 µmol/L | 10-fold more potent | Not specified | [8] |
| Docetaxel-Resistant Prostate Cancer (DU-145DOC10) | Resistant | Re-sensitized with Ritonavir | N/A | High ABCB1 (P-gp) expression | [9] |
| Docetaxel-Resistant Prostate Cancer (22Rv1DOC8) | Resistant | Re-sensitized with Ritonavir | N/A | High ABCB1 (P-gp) expression | [9] |
IC50: The half maximal inhibitory concentration of a drug.
Signaling Pathways in Docetaxel Resistance and Cabazitaxel Action
The following diagram illustrates the key signaling pathways involved in docetaxel resistance and how Cabazitaxel can overcome these mechanisms.
Caption: Docetaxel resistance pathways and Cabazitaxel's mechanism of action.
Experimental Protocols
Generation of Docetaxel-Resistant Cell Lines
A common method to develop docetaxel-resistant cancer cell lines involves continuous exposure to escalating concentrations of docetaxel.
Caption: Experimental workflow for developing docetaxel-resistant cell lines.
Protocol:
-
Cell Culture: Parental cancer cell lines (e.g., DU145, PC-3 for prostate cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[10]
-
Initial Drug Exposure: Cells are exposed to a low concentration of docetaxel, typically starting at the IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Surviving cells are passaged and the concentration of docetaxel is gradually increased in a stepwise manner over several months.
-
Verification of Resistance: The resistant phenotype is confirmed by determining the IC50 of the resistant cell line and comparing it to the parental line using a cytotoxicity assay (e.g., MTT assay).[11] Upregulation of resistance-associated genes like ABCB1 can be confirmed by qRT-PCR and Western blotting.[10][12]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a drug.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the chemotherapeutic agent (e.g., docetaxel, cabazitaxel) for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Conclusion
The available preclinical data strongly suggest that Cabazitaxel is a potent cytotoxic agent in docetaxel-resistant cancer models, particularly those with acquired resistance mediated by the overexpression of P-glycoprotein.[8] Its low affinity for this efflux pump allows it to bypass a common mechanism of docetaxel resistance.[8] Further clinical investigations are ongoing to fully elucidate the therapeutic benefits of Cabazitaxel in patients who have progressed on docetaxel-based therapies.[13] The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to overcome taxane resistance in cancer.
References
- 1. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Docetaxel-resistant prostate cancer cells become sensitive to gemcitabine due to the upregulation of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
Comparative Analysis of the Immunomodulatory Effects of Sudocetaxel and Other Polymer-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Sudocetaxel (TH1902) and other prominent polymer-drug conjugates (PDCs). The information presented is based on preclinical and clinical data, offering a resource for researchers and drug developers in the field of oncology and immunotherapy.
Introduction to this compound and Polymer-Drug Conjugates
This compound is a first-in-class peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of cancers. This targeted delivery mechanism aims to increase the therapeutic index of docetaxel, its cytotoxic payload, by concentrating the drug at the tumor site and minimizing systemic exposure. Beyond its direct cytotoxic effects, recent studies have highlighted the significant immunomodulatory properties of this compound.
Polymer-drug conjugates are a class of nanomedicines designed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By covalently linking a drug to a polymer backbone, PDCs can enhance drug solubility, prolong circulation time, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. The polymer carrier itself, as well as the conjugated drug, can influence the tumor microenvironment and elicit immune responses. This guide will compare the immunomodulatory effects of this compound with other PDCs, including Doxorubicin-HPMA conjugates, Paclitaxel-poliglutamate, and Camptothecin-polysaccharide conjugates.
Comparative Immunomodulatory Effects
The following tables summarize the known immunomodulatory effects of this compound and other selected PDCs based on available preclinical data. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons are limited.
Table 1: Effects on Immune Cell Infiltration and Activation
| Feature | This compound (TH1902) | Doxorubicin-HPMA | Paclitaxel-poliglutamate (PG-TXL) | Camptothecin-polysaccharide |
| Increased Infiltration of | CD45+ leukocytes, tumor-infiltrating lymphocytes (TILs), tumor-associated macrophages (TAMs)[1][2] | Not explicitly reported, but induces long-lasting systemic anti-tumor immunity, suggesting immune cell involvement. | Not explicitly reported, but free paclitaxel is known to increase TILs.[3] | Not explicitly reported, but polysaccharides can stimulate immune cell proliferation.[1] |
| Activation of | Cytotoxic T cells, Natural Killer (NK) cells[1][2] | CD8+ lymphocytes (transferable anti-tumor immunity) | NK cells (increased cytotoxicity), Dendritic Cells (maturation)[4] | Macrophages (pro-inflammatory cytokine release), NK cells, Dendritic Cells[1] |
| Effect on Regulatory T cells (Tregs) | Not explicitly reported | Not explicitly reported | Free paclitaxel can decrease Tregs. | Not explicitly reported |
Table 2: Modulation of Immune Signaling Pathways and Cytokine Production
| Feature | This compound (TH1902) | Doxorubicin-HPMA | Paclitaxel-poliglutamate (PG-TXL) | Camptothecin-polysaccharide |
| Signaling Pathway Activation | cGAS/STING pathway[1][2] | Not explicitly reported | Free paclitaxel acts as a TLR4 ligand, triggering MyD88-dependent and -independent pathways. | Polysaccharides can be recognized by Toll-like receptors (TLRs).[1] |
| Induction of Immunogenic Cell Death (ICD) | Implied through apoptosis and senescence induction[1] | Implied through the generation of anti-tumor immunity. | Free paclitaxel can induce ICD. | Not explicitly reported |
| Cytokine/Chemokine Modulation | Not explicitly reported | Not explicitly reported | Free paclitaxel can increase IL-12 and IFN-γ. | Upregulates various immunomodulatory cytokines (e.g., SPP1, IL1RN, IL1A).[5] |
| PD-L1 Expression | Increases PD-L1 expression on tumor cells[1] | Not explicitly reported | Not explicitly reported | Upregulates PD-L1 expression on colon cancer cells.[5] |
Signaling Pathways and Experimental Workflows
This compound-Induced cGAS/STING Pathway Activation
This compound has been shown to activate the cGAS/STING pathway, a critical mechanism for sensing cytosolic DNA and initiating an innate immune response. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of immune cells in the tumor microenvironment.
Caption: this compound-induced cGAS/STING pathway activation in tumor cells.
Experimental Workflow for Assessing Immune Cell Infiltration
A general workflow to analyze the infiltration of immune cells into the tumor microenvironment following treatment with a PDC is outlined below. This typically involves harvesting tumors from treated animals, preparing single-cell suspensions, and analyzing the immune cell populations by flow cytometry.
Caption: Workflow for analyzing tumor-infiltrating immune cells.
Detailed Experimental Protocols
In Vivo Tumor Model and Treatment
-
Cell Culture: Murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: 5 x 10^5 to 1 x 10^6 cancer cells are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26).
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound, other PDCs, or vehicle control are administered intravenously at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers.
Analysis of Immune Cell Infiltration by Flow Cytometry
-
Tumor Digestion: At the end of the study, tumors are excised, minced, and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C.
-
Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, F4/80 for macrophages).
-
Flow Cytometry: Stained cells are acquired on a flow cytometer. Data is analyzed to quantify the percentage and absolute number of different immune cell populations within the tumor.
Natural Killer (NK) Cell Cytotoxicity Assay
-
Effector Cell Preparation: Splenocytes are isolated from treated and control mice and can be used directly as effector cells, or NK cells can be further purified using magnetic bead separation.
-
Target Cell Labeling: Target cancer cells (e.g., YAC-1) are labeled with a fluorescent dye such as Calcein-AM.
-
Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for 4 hours.
-
Cytotoxicity Measurement: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Conclusion
This compound demonstrates a distinct and potent immunomodulatory profile, primarily through the activation of the cGAS/STING pathway, leading to a significant influx of effector immune cells into the tumor microenvironment. This mechanism suggests a strong potential for synergistic combinations with immune checkpoint inhibitors. Other PDCs, such as those based on doxorubicin, paclitaxel, and camptothecin, also exhibit immunomodulatory effects, albeit through potentially different mechanisms, including TLR activation and direct effects on immune cell populations.
The choice of polymer, linker, and cytotoxic payload in a PDC can profoundly influence its interaction with the immune system. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and mechanisms of different PDCs in modulating the anti-tumor immune response. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for the rational design of next-generation PDCs with enhanced immunotherapeutic efficacy.
References
- 1. Perinatal derivatives: How to best validate their immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Plasmacytoid Dendritic Cells in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Another power of antibody-drug conjugates: immunomodulatory effect and clinical applications [frontiersin.org]
- 5. Phase III trial comparing paclitaxel poliglumex vs docetaxel in the second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Docetaxel Formulations
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a potent anti-mitotic chemotherapy agent, is a cornerstone in the treatment of various cancers. However, its poor aqueous solubility and significant first-pass metabolism have necessitated the development of advanced formulations to enhance its therapeutic index. This guide provides a comparative analysis of the pharmacokinetic profiles of different Docetaxel formulations, supported by experimental data, to inform preclinical and clinical research.
I. Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of various Docetaxel formulations from preclinical and clinical studies. These parameters are crucial in understanding the absorption, distribution, metabolism, and excretion of the drug in different delivery systems.
| Formulation | Administration Route | Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Key Findings & Citations |
| Conventional (Taxotere®) | Intravenous | Human | 2124 ± 1054 | - | 2571 ± 1598 | 12.2 (gamma) | 100% | Standard formulation; exhibits a three-compartment model disposition.[1][2] |
| Conventional | Intravenous | Rat (Sprague Dawley) | 310 | 0.25 | 916 | 6.1 | 100% | Serves as a baseline for preclinical formulation comparisons.[3] |
| Aqueous-Based (NDLS) | Intravenous | Rat (Sprague Dawley) | 2459 | 0.375 | 2128 | 10 | 100% | Showed greater systemic availability compared to Taxotere® in rats.[3] |
| Oral (with Ritonavir) | Oral | Human | 119 ± 77 (non-severe toxicity group) | - | 1011 ± 830 (non-severe toxicity group) | - | - | Co-administration with ritonavir, a CYP3A4 and P-glycoprotein inhibitor, significantly increases oral bioavailability.[4][5] |
| Oral (with Encequidar) | Oral | Human | 415 ± 255 | - | 844 ± 753 | - | 26 ± 8 | Encequidar (a P-glycoprotein inhibitor) enhances oral absorption.[2] |
| Liposomal | Oral | Rat | - | - | - | Longer than IV | ~3-fold higher than free DTX | Eudragit-coated liposomes designed for oral delivery showed enhanced bioavailability and a longer half-life.[6] |
| pH-Sensitive Liposomal | Intravenous | Mouse | - | - | 2.6 times higher than Duopafei® | 1.8 times longer than Duopafei® | - | pH-sensitive liposomes demonstrated prolonged circulation and higher overall exposure.[7] |
| PEGylated Liposomal | Intravenous | Mouse (Balb/c) | - | - | - | 665 min (vs 52.3 min for free DTX) | - | PEGylation significantly extends the half-life of Docetaxel.[8] |
| Nanoparticles (PRINT-Doc-80x320) | Intravenous | Mouse (SKOV-3 xenograft) | - | - | ~20-fold higher than free DTX | - | - | Nanoparticle formulation led to a dramatically increased plasma exposure of Docetaxel.[9] |
| PLGA & PLGA-PEG Nanoparticles | Intravenous | Animal Model | - | - | - | Increased blood residence time | - | Both nanoparticle types modified the pharmacokinetics, with PEGylated particles showing more pronounced blood concentration.[10] |
II. Experimental Protocols
The data presented above are derived from a variety of experimental designs. Below are generalized methodologies for key experiments cited in the comparison.
A. Animal Pharmacokinetic Studies (Intravenous Administration)
-
Animal Model: Typically, Sprague-Dawley rats or Balb/c mice are used.[3][8] Animals are housed in controlled environments with free access to food and water.
-
Drug Formulation and Administration: The specified Docetaxel formulation (e.g., conventional, nanoparticle, liposomal) is administered intravenously, often through the tail vein. The dosage is calculated based on the animal's body weight.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as retro-orbital plexus puncture or from the jugular vein.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of Docetaxel in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and half-life.
B. Human Pharmacokinetic Studies (Oral Administration)
-
Study Population: Patients with advanced solid tumors are often enrolled in these studies.[2][4][5]
-
Study Design: These are often dose-escalation or crossover studies to evaluate the safety and pharmacokinetics of the oral formulation.[12]
-
Drug Administration: Patients receive the oral Docetaxel formulation, often in combination with a bioavailability enhancer like ritonavir or encequidar.[2][4][5]
-
Blood Sampling: Intensive pharmacokinetic blood samples are collected at various time points after drug administration.[12]
-
Bioanalytical Method: Plasma concentrations of Docetaxel are determined using validated LC-MS/MS methods.
-
Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are assessed by monitoring adverse events.
III. Visualizing Experimental and Biological Pathways
A. Experimental Workflow for a Typical Pharmacokinetic Study
References
- 1. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral bioavailability of docetaxel in combination with OC144-093 (ONT-093) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and pharmacokinetics of liposomal docetaxel for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel-loaded liposomes: preparation, pH sensitivity, pharmacokinetics, and tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma, tumor and tissue pharmacokinetics of Docetaxel delivered via nanoparticles of different sizes and shapes in mice bearing SKOV-3 human ovarian carcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label, pharmacokinetic study to determine the bioavailability, safety and tolerability of single dose oral docetaxel in metastatic prostate cancer (mPC) patients treated with IV docetaxel. - ASCO [asco.org]
Replicating published findings on Sudocetaxel's impact on cancer cell migration and invasion
A Comparative Analysis of Sudocetaxel's Impact on Cancer Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of this compound on key processes of cancer metastasis: cell migration and invasion. This compound zendusortide is an innovative peptide-drug conjugate (PDC) designed for targeted cancer therapy.[1] It consists of the well-established chemotherapeutic agent docetaxel linked to a peptide that targets the sortilin (SORT1) receptor. This receptor is overexpressed in a variety of solid tumors, including ovarian, endometrial, and breast cancers, making it a promising target for delivering cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[2][3] The cytotoxic effects of this compound are mediated through the release of docetaxel within the cancer cells.
Given that specific comparative data on this compound's direct impact on cell migration and invasion is emerging from ongoing clinical trials, this guide will focus on the well-documented effects of its active payload, docetaxel.[4] Preclinical studies have indicated that this compound provides superior tumor growth inhibition compared to docetaxel, suggesting that its targeted delivery mechanism may enhance its anti-metastatic properties.[4] This analysis compares docetaxel's performance against a no-treatment control and cisplatin, another common chemotherapeutic agent.
Data Presentation: Impact on Cancer Cell Migration and Invasion
The following tables summarize the observed effects of docetaxel on cancer cell migration and invasion based on published in vitro studies. These findings provide a baseline for understanding the potential efficacy of this compound.
Table 1: Comparison of Effects on Cancer Cell Migration
| Treatment Group | Cancer Cell Lines | Assay | Observed Effect on Migration | Reference |
| Docetaxel | HEp-2, Ca9-22 (Head and Neck) | Wound Healing Assay | Significant suppression of 2D cell migration compared to control and cisplatin. | [5] |
| Cisplatin | HEp-2, Ca9-22 (Head and Neck) | Wound Healing Assay | No significant suppression of 2D cell migration compared to control. | [5] |
| Control | HEp-2, Ca9-22 (Head and Neck) | Wound Healing Assay | Baseline cell migration. | [5] |
| Docetaxel-Resistant | PC/DX25, DU/DX50 (Prostate) | Transwell Assay | Increased migration ability compared to parental cells. | [6] |
Table 2: Comparison of Effects on Cancer Cell Invasion
| Treatment Group | Cancer Cell Lines | Assay | Observed Effect on Invasion | Reference |
| Docetaxel | HEp-2, Ca9-22 (Head and Neck) | 3D Spheroid Culture | Suppression of 3D cell invasion compared to control and cisplatin. | [5] |
| Cisplatin | HEp-2, Ca9-22 (Head and Neck) | 3D Spheroid Culture | No significant suppression of 3D cell invasion compared to control. | [5] |
| Control | HEp-2, Ca9-22 (Head and Neck) | 3D Spheroid Culture | Baseline cell invasion. | [5] |
| Docetaxel-Resistant | PC/DX25 (Prostate) | Transwell Invasion Assay | Increased invasion ability compared to parental cells. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in vitro.
Protocol:
-
Cell Seeding: Cells are seeded into a 6-well plate and cultured until they form a confluent monolayer (approximately 90% confluency).[7]
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[7]
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., Docetaxel, Cisplatin) at desired concentrations or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., 24, 48 hours) using an inverted microscope.[7]
-
Data Analysis: The area of the gap is measured over time using image analysis software (e.g., ImageJ) to determine the rate of cell migration and wound closure.[8]
References
- 1. adcreview.com [adcreview.com]
- 2. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]
- 3. oncozine.com [oncozine.com]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wound Healing Assay [bio-protocol.org]
- 8. Wound scratch assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sudocetaxel
The proper disposal of chemotherapeutic agents such as Sudocetaxel, a cytotoxic drug, is a critical component of laboratory safety and environmental protection. Adherence to stringent disposal protocols is essential to prevent occupational exposure and environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Waste Containers
Effective containment of this compound waste begins with the use of appropriate Personal Protective Equipment (PPE) and designated waste containers. All personnel handling this cytotoxic waste must be trained on the associated risks and the correct procedures to follow.[1][2]
| Item | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against skin contact with the hazardous drug.[3] |
| Gown | Disposable, lint-free, solid front with back closure | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols.[2] |
| Respiratory Protection | N95 or P2 respirator mask | Recommended during dose preparation and when there is a risk of aerosolization.[4] |
| Trace Waste Containers | Yellow, rigid, leak-proof containers with a purple lid, labeled with a cytotoxic symbol | For items with less than 3% of the original drug remaining, such as empty vials, syringes, and contaminated PPE.[5][6] |
| Bulk Waste Containers | Black, rigid, leak-proof containers, labeled as "Hazardous Waste" | For waste containing more than 3% of the original drug, including partially full vials, IV bags, and spill cleanup materials.[3][6] |
| Sharps Containers | Red or yellow, puncture-resistant containers with a purple lid, labeled with a cytotoxic symbol | For all sharps contaminated with this compound, such as needles and blades.[2][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a designated area to minimize the risk of exposure.
-
Segregation at the Point of Generation : Immediately after use, all waste contaminated with this compound must be segregated from other waste streams.[1] Do not mix hazardous waste with other types of waste.[7]
-
Categorize the Waste :
-
Trace Waste : Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable items.[6]
-
Bulk Waste : Any waste that does not meet the "RCRA empty" criteria. This includes partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[6]
-
Sharps Waste : Any contaminated sharp instrument, such as needles, syringes with attached needles, and broken glass vials.
-
-
Containerization :
-
Labeling : Ensure all containers are clearly labeled with the cytotoxic hazard symbol and the type of waste they contain.[1]
-
Storage : Store sealed waste containers in a secure, designated area with limited access and proper ventilation, preferably under negative air pressure, until they are collected for final disposal.[1]
-
Transportation and Final Disposal :
-
Waste must be transported by a certified hazardous waste transporter to a permitted treatment facility.[5]
-
The standard method for the final disposal of cytotoxic waste is high-temperature incineration.[5][8]
-
All transportation and disposal must be accompanied by a hazardous waste consignment note.[5]
-
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principles of handling and disposing of cytotoxic and antineoplastic agents as outlined by regulatory bodies such as the EPA and OSHA should be followed.[9] Laboratory-specific Standard Operating Procedures (SOPs) should be developed based on the Safety Data Sheet (SDS) for this compound and relevant regulations.[3]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. web.uri.edu [web.uri.edu]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Handling Guide for Sudocetaxel (Docetaxel)
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Sudocetaxel, a potent cytotoxic agent commonly known as Docetaxel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Core Safety Principles
This compound is classified as a hazardous drug. Exposure can lead to severe health risks, including skin and eye irritation, genetic defects, and potential harm to fertility or an unborn child.[1][2][3] It is crucial to handle this compound with the utmost care, utilizing a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. All disposable PPE must not be re-used.[4]
| PPE Category | Specifications | Rationale |
| Gloves | Two pairs of powder-free chemotherapy gloves tested for use with hazardous drugs (e.g., ASTM D6978).[5] The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff.[5] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Gowns | Disposable, impermeable gowns that have been tested for resistance to chemotherapy drugs.[4][5] Gowns should be seamless with long sleeves and knitted or elastic cuffs.[5] | Protects the body from contamination through splashes or spills. |
| Eye & Face Protection | A full-face shield or safety goggles in combination with a face shield should be worn to protect against splashes.[4][5][6] | Safeguards the eyes and face from accidental exposure to the hazardous drug. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when there is a risk of aerosolization, such as when handling powders or performing procedures that may generate dust.[5][7] | Protects against the inhalation of hazardous drug particles. |
| Footwear | Shoe covers should be worn in areas where this compound is handled and must be removed before exiting to prevent the spread of contamination.[5] | Prevents the tracking of contaminants to other areas. |
Operational Plan: Handling and Preparation
Engineering Controls:
-
All manipulations of this compound, especially of powdered forms, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.[4]
-
Work surfaces should be protected with a disposable, absorbent, plastic-backed pad; this pad should be disposed of as hazardous waste after completion of work.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[5] Prepare the work area within the BSC by lining it with a disposable pad.
-
Handling: Exercise extreme caution to avoid dust formation when working with the powdered form.[1][3] Use non-sparking tools.[3] Avoid contact with skin and eyes.[3]
-
Spill Management: In the event of a spill, immediately alert others in the area. The spill should be cleaned by trained personnel wearing appropriate PPE.[8] Use a spill kit specifically designed for cytotoxic drugs. All materials used for cleanup must be disposed of as hazardous waste.[8]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: Needles, syringes, and other sharps should be placed in a puncture-resistant, labeled sharps container.
-
Contaminated PPE: All used PPE, including gloves, gowns, and masks, should be considered contaminated and disposed of in a designated hazardous waste container.[5]
-
Liquid Waste: Collect liquid waste in a clearly labeled, leak-proof container.[9] Do not dispose of it down the drain.[8]
-
Solid Waste: All contaminated materials, such as vials, absorbent pads, and cleaning materials, must be placed in a designated hazardous waste container.
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste and should not be treated as regular trash.[10]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. gerpac.eu [gerpac.eu]
- 8. vumc.org [vumc.org]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
